1-(2-Bromobenzyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPWAILJEPQMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586198 | |
| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-22-9 | |
| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromobenzyl)piperidine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromobenzyl)piperidine is a substituted heterocyclic compound belonging to the N-benzylpiperidine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The N-benzylpiperidine core allows for versatile interactions with various biological targets, and substitutions on the benzyl and piperidine rings can be used to fine-tune the pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for this compound. Due to the limited availability of experimental data for this specific compound in the public domain, this guide combines available information with predicted data and established methodologies for related compounds to serve as a valuable resource for researchers.
Chemical Structure and Identification
This compound consists of a piperidine ring N-substituted with a 2-bromobenzyl group.
-
IUPAC Name: 1-[(2-bromophenyl)methyl]piperidine
-
Canonical SMILES: C1CCN(CC1)CC2=CC=CC=C2Br
-
InChI Key: YHPWAILJEPQMRO-UHFFFAOYSA-N
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not widely available in the literature. The following table summarizes known and predicted data to provide an estimate of its characteristics.
| Property | Value | Source |
| Molecular Weight | 254.17 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Boiling Point | 146-152 °C (at 10 Torr) | [3] |
| Density (Predicted) | 1.323 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.47 ± 0.10 | [3] |
| Solubility | Data not available. Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |
Synthesis of this compound
A common and effective method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine with a corresponding benzyl halide. For this compound, this involves the reaction of piperidine with 2-bromobenzyl bromide.
General Reaction Scheme
General reaction for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol based on general procedures for the N-alkylation of secondary amines.
Materials:
-
Piperidine
-
2-Bromobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 2-bromobenzyl bromide (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Experimental Workflow
General experimental workflow for synthesis and characterization.
Spectroscopic Data (Predicted)
| Technique | Predicted Data/Expected Characteristics |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the bromobenzyl group.- A singlet for the benzylic methylene protons (-CH₂-) adjacent to the piperidine nitrogen (expected around δ 3.5 ppm).- Multiplets in the aliphatic region (δ 1.4-2.5 ppm) corresponding to the protons on the piperidine ring. |
| ¹³C NMR | - Resonances in the aromatic region (δ 120-140 ppm) for the carbons of the bromobenzyl group.- A resonance for the benzylic methylene carbon (-CH₂-) (expected around δ 60-65 ppm).- Resonances for the piperidine ring carbons (expected in the range of δ 20-55 ppm). |
| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic) around 2800-3100 cm⁻¹.- C=C stretching vibrations (aromatic) around 1450-1600 cm⁻¹.- C-N stretching vibration around 1000-1200 cm⁻¹.- C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (254.17 for C₁₂H₁₆⁷⁹BrN and 256.17 for C₁₂H₁₆⁸¹BrN, showing a characteristic isotopic pattern for bromine).- Fragmentation patterns corresponding to the loss of the benzyl group or fragments of the piperidine ring. |
Biological Activity and Drug Development Potential
While there is no specific information on the biological activity of this compound, the N-benzylpiperidine scaffold is a well-established pharmacophore found in numerous drugs and clinical candidates.[4][5][6][7] Derivatives of N-benzylpiperidine have shown a wide range of pharmacological activities, including:
-
Acetylcholinesterase (AChE) Inhibition: Donepezil, a prominent drug for Alzheimer's disease, features an N-benzylpiperidine core.[8]
-
Dopamine Transporter (DAT) Affinity: Certain substituted N-benzylpiperidines exhibit high affinity for the dopamine transporter, making them relevant for CNS disorders.[9]
-
Antimicrobial and Antifungal Activity: Various piperidine derivatives have been screened for and have shown promising antibacterial and antifungal properties.[10]
-
Anticancer Properties: The piperidine moiety is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects.
The 2-bromo substitution on the benzyl ring of this compound provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of derivatives for biological screening.
Representative Signaling Pathway: GPCR Modulation
Many drugs containing the piperidine moiety exert their effects by modulating G-Protein Coupled Receptors (GPCRs).[11] GPCRs are a large family of cell surface receptors that play a crucial role in a multitude of physiological processes. The following diagram illustrates a general GPCR signaling cascade, a common pathway investigated for novel piperidine-containing drug candidates.
A representative G-Protein Coupled Receptor (GPCR) signaling pathway.
Note: This is a generalized pathway. The specific G-protein, effector, and second messenger involved would depend on the particular GPCR and the nature of the ligand-receptor interaction.
Conclusion
This compound is a chemical entity with potential for further exploration in drug discovery, given the established importance of the N-benzylpiperidine scaffold. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic approach. The presence of the bromine atom offers a versatile point for synthetic elaboration, enabling the creation of diverse chemical libraries for biological screening. Future research on this and related compounds could uncover novel pharmacological activities and contribute to the development of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 1459-22-9 [sigmaaldrich.com]
- 3. This compound CAS#: 1459-22-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2-Bromobenzyl)piperidine (CAS Number: 1459-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromobenzyl)piperidine is a substituted N-benzylpiperidine derivative. The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif suggests potential for interaction with various biological targets, particularly within the central nervous system. This technical guide provides a summary of its known properties, a probable synthetic route based on established chemical principles, and an overview of the biological relevance of the broader N-benzylpiperidine class of compounds.
Chemical and Physical Properties
Commercially available data provides fundamental physicochemical properties for this compound.[2] These properties are essential for its handling, storage, and application in a research setting.
| Property | Value | Reference |
| CAS Number | 1459-22-9 | [2] |
| Molecular Formula | C₁₂H₁₆BrN | [2] |
| Molecular Weight | 254.17 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| InChI Key | YHPWAILJEPQMRO-UHFFFAOYSA-N | [2] |
Note: Additional physical properties such as boiling point, density, and refractive index may be available from specific suppliers but are not consistently reported across all sources.
Synthesis
The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, its structure lends itself to a straightforward synthesis via the N-alkylation of piperidine with 2-bromobenzyl bromide. This is a common and well-established method for the formation of N-benzylpiperidine derivatives.[3]
General Experimental Protocol: N-alkylation of Piperidine
This protocol is a representative procedure for the synthesis of N-benzylpiperidine derivatives and can be adapted for the synthesis of this compound.
Materials:
-
Piperidine
-
2-Bromobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of piperidine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add a solution of 2-bromobenzyl bromide (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or gas chromatography-mass spectrometry).
-
Upon completion, the reaction mixture is worked up by filtering off the base and removing the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.
References
Spectroscopic Characterization of 1-(2-Bromobenzyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for the compound 1-(2-Bromobenzyl)piperidine. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, the data presented herein is a predictive analysis based on the known spectroscopic behavior of structurally similar compounds. This document also outlines generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.
Data Presentation
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimated based on data from analogous structures and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | Ar-H |
| ~7.2 - 7.4 | m | 2H | Ar-H |
| ~7.0 - 7.1 | t | 1H | Ar-H |
| ~3.6 | s | 2H | -CH₂-Ar |
| ~2.4 - 2.6 | m | 4H | -N-(CH₂)₂- (piperidine) |
| ~1.5 - 1.7 | m | 4H | -(CH₂)₂- (piperidine) |
| ~1.4 - 1.5 | m | 2H | -CH₂- (piperidine) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~131 | Ar-C (quaternary, C-Br) |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~62 | -CH₂-Ar |
| ~54 | -N-(CH₂)₂- (piperidine) |
| ~26 | -(CH₂)₂- (piperidine) |
| ~24 | -CH₂- (piperidine) |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2800 | Strong | C-H stretch (aliphatic) |
| ~1590, 1470, 1440 | Medium-Strong | C=C stretch (aromatic) |
| ~1020 | Medium | C-N stretch |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
| ~650 | Medium | C-Br stretch |
Sample preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 253/255 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |
| 174 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[1] An internal standard, such as tetramethylsilane (TMS), is typically added.[2]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters for routine spectra are generally used, but may be adjusted to improve signal-to-noise or resolution.
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.[3]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For a Liquid Sample: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4]
-
For a Solid Sample (as a thin film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[5] A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[5]
-
For a Solid Sample (as a KBr pellet): A few milligrams of the sample are ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr plates/pellet without the sample) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample holder.
-
Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The x-axis is typically reported in wavenumbers (cm⁻¹), and the y-axis in percent transmittance.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol, acetonitrile, or dichloromethane, typically at a concentration of about 1 mg/mL, which is then further diluted.[6] The solution must be free of any particulate matter.[6]
-
Sample Introduction: The sample solution is introduced into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatography (GC) column.
-
Ionization: The sample molecules are ionized. A common method for small organic molecules is Electron Ionization (EI), where a high-energy electron beam is used to knock an electron from the molecule, forming a radical cation (molecular ion).[7]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. eng.uc.edu [eng.uc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. fiveable.me [fiveable.me]
Molecular weight and formula of 1-(2-Bromobenzyl)piperidine
An In-depth Technical Guide to 1-(2-Bromobenzyl)piperidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of the compound's molecular and physicochemical properties, a general synthetic protocol, and an exploration of its potential biological activities based on related compounds.
Introduction
This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] Its presence often confers favorable pharmacokinetic properties.[1] The incorporation of a 2-bromobenzyl group suggests potential for various chemical modifications and biological interactions. This guide aims to consolidate the available information on this compound, providing a foundation for further research and development.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆BrN | |
| Molecular Weight | 254.17 g/mol | |
| CAS Number | 1459-22-9 | [2] |
| Physical Form | Liquid | |
| Purity | 98% | |
| InChI Key | YHPWAILJEPQMRO-UHFFFAOYSA-N |
Synthesis
General Experimental Protocol: N-Alkylation of Piperidine
This protocol describes a typical procedure for the synthesis of N-benzylpiperidine derivatives.
Materials:
-
Piperidine
-
2-Bromobenzyl bromide (or chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature.
-
Add 2-bromobenzyl bromide (1.1 equivalents) dropwise to the stirring suspension.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
Direct biological activity data for this compound is not extensively documented in the public domain. However, the structural motifs present in the molecule, namely the piperidine ring and the benzyl group, are features of many biologically active compounds. This allows for informed speculation on its potential pharmacological profile.
The piperidine scaffold is a key component in a wide array of pharmaceuticals targeting the central nervous system (CNS), as well as those with anticancer and antimicrobial properties.[1][3] Benzylpiperidine derivatives, in particular, have been investigated for a range of activities, including as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4]
Furthermore, many piperidine and piperazine derivatives are known to interact with sigma receptors (σ₁ and σ₂).[5] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The general structure of this compound aligns with the pharmacophoric features of some known sigma receptor ligands.
Based on the activities of structurally related compounds, this compound could potentially be investigated for the following biological activities:
-
CNS activity: Modulation of neurotransmitter receptors or enzymes.
-
Anticancer activity: Inhibition of cancer cell proliferation.
-
Antimicrobial activity: Inhibition of bacterial or fungal growth.
The following diagram illustrates a generalized workflow for the synthesis and preliminary biological evaluation of piperidine derivatives like this compound.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not provided in the search results. However, the expected spectral features can be predicted based on its structure.
-
¹H NMR: Signals corresponding to the protons of the piperidine ring would be expected in the aliphatic region (typically 1.5-3.0 ppm). The benzylic protons would likely appear as a singlet around 3.5-4.5 ppm. The aromatic protons of the bromobenzyl group would be observed in the aromatic region (around 7.0-7.6 ppm).
-
¹³C NMR: Resonances for the carbon atoms of the piperidine ring would be expected in the range of 20-60 ppm. The benzylic carbon would appear around 60-70 ppm, and the aromatic carbons would be found in the 120-140 ppm region.
-
IR Spectroscopy: Characteristic peaks for C-H stretching of both aliphatic and aromatic groups would be present. A C-N stretching vibration would also be expected.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (254.17 g/mol ), and would show a characteristic isotopic pattern due to the presence of a bromine atom.
Conclusion
This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural features. While specific biological data and detailed synthetic protocols are not yet widely published, this guide provides a foundational understanding of its properties and potential applications based on the well-established chemistry and pharmacology of related piperidine derivatives. Further experimental investigation is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
The N-Benzyl Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The N-benzyl piperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique combination of a flexible benzyl group and a saturated piperidine ring allows for diverse interactions with a wide range of biological targets. This technical guide provides an in-depth overview of the significant biological activities reported for N-benzyl piperidine derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid in drug discovery and development efforts.
Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease
N-benzyl piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of selected N-benzyl piperidine derivatives against AChE and BuChE.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4a | AChE | 2.08 ± 0.16 | Donepezil | - | [1] |
| BuChE | 7.41 ± 0.44 | - | - | [1] | |
| d5 | HDAC | 0.17 | - | - | [2] |
| AChE | 6.89 | - | - | [2] | |
| d10 | HDAC | 0.45 | - | - | [2] |
| AChE | 3.22 | - | - | [2] | |
| 21 | AChE | 0.00056 | - | - | [3] |
| 15b | eeAChE | 0.39 ± 0.11 | - | - | [4] |
| huAChE | 1.49 ± 0.43 | - | - | [4] | |
| huBChE | 1.33 ± 0.55 | - | - | [4] | |
| 15j | eqBChE | 0.16 ± 0.04 | - | - | [4] |
| huAChE | 1.25 ± 0.48 | - | - | [4] | |
| huBChE | 0.66 ± 0.22 | - | - | [4] | |
| 28 | AChE | 0.41 ± 1.25 | Donepezil | - | [5] |
| 20 | AChE | 5.94 ± 1.08 | Donepezil | - | [5] |
| 19 | AChE | 5.10 ± 0.24 | Galantamine | 1.19 ± 0.046 | [6] |
| BuChE | 26.78 ± 0.81 | - | - | [6] | |
| 21 | BuChE | 6.16 ± 0.29 | - | - | [6] |
| 82e | AChE | 0.0027 | Donepezil | 0.0127 | [7] |
| 82f | AChE | 0.0058 | Donepezil | 0.0127 | [7] |
| 108a | AChE | 0.00044 | - | - | [7] |
| 108b | AChE | 0.00125 | - | - | [7] |
| 108c | AChE | 0.00146 | - | - | [7] |
| 108e | AChE | 0.0052 | - | - | [7] |
| 108f | AChE | 0.0066 | - | - | [7] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Several N-benzyl piperidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes.
Quantitative Data: Antimicrobial Activity
The table below presents the minimum inhibitory concentrations (MIC) of various N-benzyl piperidine derivatives against different microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 3a | Mycobacterium tuberculosis H37Rv | >6.25 | - | - | [8] |
| Piperidine Sulfobetaines (general) | Gram-positive bacteria | - | - | - | [9] |
| Ciprofloxacin derivatives with N-benzylpiperazine | Gram-positive strains (including MRSA and MRSE) | 0.06-32 | Ciprofloxacin | - | [10] |
| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacterial strains | 1-5 | - | - | [10] |
| 3a, 3b | P. aeruginosa, E. coli | 1 | - | - |
Anticancer Activity: Targeting Proliferation and Viability of Cancer Cells
The N-benzyl piperidine scaffold has also been explored for its potential in cancer therapy. Derivatives have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting cell cycle progression.
Quantitative Data: Anticancer Activity
This table summarizes the half-maximal inhibitory concentration (IC50) values of N-benzyl piperidine derivatives against different human cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives | Various tumor cells | - | - | - | [11] |
Sigma Receptor Modulation: A Target for Neurological Disorders
N-benzyl piperidine derivatives have been identified as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of central nervous system disorders, including neuropathic pain and psychiatric conditions.
Quantitative Data: Sigma Receptor Binding Affinity
The following table displays the binding affinities (Ki) of N-benzyl piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound ID | Receptor | Ki (nM) | Selectivity (σ2/σ1) | Reference Compound | Ki (nM) | Citation |
| BFP | σ1 | 10.9 ± 3.44 | 13.1 | - | - | |
| 1 | σ1 | 3.2 | - | Haloperidol | 2.5 | [12] |
| 15 | σ1 | 1.6 | 886 | Haloperidol | - | [13][14] |
| 21 | σ1 | 8.8 | 370 | - | - | [13][14] |
| 22 | σ1 | 145 | - | - | - | [13][14] |
| 1b, (R)-2b, (S)-2b | σ1 | 0.89–1.49 | - | - | - | [15] |
| 1a, (R)-2a, (S)-2a | σ1 | 0.34–1.18 | - | - | - | [15] |
| 4a | σ2 | 17.2 | - | - | - | [15] |
Nicotinic Acetylcholine Receptor Antagonism
Certain N-benzyl piperidine derivatives have been shown to act as antagonists at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[16][17] This activity suggests their potential therapeutic application in conditions where modulation of cholinergic signaling is beneficial.[16]
Quantitative Data: α7 nAChR Antagonist Activity
The table below lists the half-maximal inhibitory concentration (IC50) values for the antagonist activity of N-benzyl piperidine derivatives on α7 nAChRs.
| Compound ID | Receptor Subtype | IC50 (µM) | Citation |
| 13 | α7 nAChR | Submicromolar | [16][17][18] |
| 26 | α7 nAChR | Submicromolar | [16][17][18] |
| 38 | α7 nAChR | Submicromolar | [16][17][18] |
| 48 | α7 nAChR | Comparable to 13, 26, 38 | [16][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of N-benzyl piperidine derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[19][20][21][22]
Principle: The assay is based on the enzymatic hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine.[19][21] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[19][20]
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
AChE enzyme solution
-
Test compound solutions at various concentrations
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[19]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[19]
-
Initiation of Reaction: Add 10 µL of ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[19]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[19]
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[23][24][25][26][27]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[25]
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (~1.5 × 10⁸ CFU/mL)
-
Test compound solutions
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no bacteria)
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.[24]
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound and the growth control well.[24]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[24]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[25]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[30] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[31]
Reagents:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Cells to be tested
-
Test compound solutions
Procedure (96-well plate format):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[29]
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[31]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Sigma Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a test compound for sigma receptors.[13][14][32][33][34][35][36]
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors or [³H]DTG for σ2 receptors) for binding to the receptor in a membrane preparation. The amount of radioactivity bound to the membrane is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).[32][33]
Materials:
-
Membrane preparation from a tissue or cell line expressing the sigma receptor of interest (e.g., guinea pig brain for σ1)
-
Radiolabeled ligand (e.g., --INVALID-LINK---pentazocine)
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)
-
Test compound solutions at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Membrane preparation, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled ligand.
-
Competitive Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.[33]
-
-
Incubation: Incubate the plate for a specific time at a defined temperature (e.g., 90 minutes at 37°C for σ1).[32]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[33]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competitive binding curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[33]
-
Visualizations: Workflows and Pathways
General Synthesis of N-Benzyl Piperidine Derivatives
A common method for the synthesis of N-benzyl piperidine derivatives is through the N-alkylation of a piperidine precursor with a benzyl halide.[37]
Caption: A typical N-alkylation reaction for synthesizing N-benzyl piperidine derivatives.
Acetylcholinesterase Inhibition Assay Workflow
The following diagram illustrates the key steps in the Ellman's method for assessing AChE inhibition.
Caption: Step-by-step workflow of the Ellman's method for AChE activity measurement.
Sigma-1 Receptor Signaling Overview
This diagram provides a simplified overview of the sigma-1 receptor's role as a ligand-operated chaperone at the mitochondria-associated ER membrane (MAM).
Caption: Overview of sigma-1 receptor activation and its role in cellular signaling.
This technical guide serves as a foundational resource for researchers interested in the diverse biological activities of N-benzyl piperidine derivatives. The provided data, protocols, and visualizations are intended to facilitate further investigation and the rational design of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Page loading... [guidechem.com]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repositorio.uam.es [repositorio.uam.es]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. protocols.io [protocols.io]
- 27. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. broadpharm.com [broadpharm.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 36. med.upenn.edu [med.upenn.edu]
- 37. benchchem.com [benchchem.com]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11.22.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[2] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[3] This balance can be fine-tuned through substitution, allowing medicinal chemists to modulate a compound's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The piperidine ring is generally considered to be metabolically stable.[1] However, the positions adjacent to the nitrogen atom can be susceptible to oxidation. Strategic substitution at these positions can enhance metabolic stability.[1]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, making it a highly versatile and frequently employed scaffold in the development of new therapeutics.[1][4]
Therapeutic Applications of Piperidine-Containing Drugs
The piperidine scaffold is a key structural component in a wide range of FDA-approved drugs, demonstrating its broad therapeutic utility. These drugs target a diverse array of biological systems and are used to treat a multitude of diseases.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Donepezil | Central Nervous System (CNS) | Reversible inhibitor of acetylcholinesterase (AChE)[5] |
| Methylphenidate | Central Nervous System (CNS) | Dopamine and norepinephrine reuptake inhibitor |
| Fexofenadine | Allergy & Immunology | Histamine H1 receptor antagonist[6][7] |
| Paroxetine | Psychiatry | Selective serotonin reuptake inhibitor (SSRI) |
| Risperidone | Psychiatry | Antagonist of dopamine D2 and serotonin 5-HT2A receptors[8] |
| Raloxifene | Women's Health | Selective estrogen receptor modulator (SERM) |
| Haloperidol | Psychiatry | Dopamine D2 receptor antagonist |
| Loperamide | Gastroenterology | µ-opioid receptor agonist in the myenteric plexus |
| Pioglitazone | Endocrinology | Peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist |
| Minoxidil | Dermatology/Cardiovascular | ATP-sensitive potassium channel opener[2] |
Quantitative Biological Activity Data
The potency of piperidine-containing compounds is a critical factor in their development as therapeutic agents. The following tables summarize key quantitative data for representative piperidine derivatives across different therapeutic areas.
Anticancer Activity
| Compound/Series | Cancer Cell Line(s) | IC50 (µM) |
| 3,5-bis(2-chlorobenzylidene)-4-piperidone | A549 (Lung Carcinoma) | < 5 |
| 3,5-bis(2-bromobenzylidene)-4-piperidone | A549 (Lung Carcinoma) | < 5 |
| Piperine | HCT-8 (Colon) | 66.0 |
| Piperine | B16 (Melanoma) | 69.9 |
| Tetramethylpiperidine-substituted phenazines (B3962) | Various cancer cell lines | 0.36 µg/mL (mean)[9] |
| Tetramethylpiperidine-substituted phenazines (B4125) | Various cancer cell lines | 0.48 µg/mL (mean)[9] |
| Tetramethylpiperidine-substituted phenazines (B4126) | Various cancer cell lines | 0.47 µg/mL (mean)[9] |
| Piperidine Derivative (Compound 17a) | PC3 (Prostate Cancer) | Concentration-dependent inhibition |
Central Nervous System (CNS) Activity
| Compound | Target | Ki (nM) |
| Haloperidol | σ1 Receptor | 3.2[10] |
| Haloperidol | σ2 Receptor | 4.3[10] |
| Fexofenadine | H1 Receptor | 10[6] |
| Donepezil | Acetylcholinesterase | IC50: 41 nM (in 1.2-fold diluted blood)[3] |
| Piperidine Derivative (Compound 5) | hH3 Receptor | 7.70[11] |
| Piperidine Derivative (Compound 5) | σ1 Receptor | 3.64[11] |
| Piperidine Derivative (Compound 11) | hH3 Receptor | 6.2[11] |
| Piperidine Derivative (Compound 11) | σ1 Receptor | 4.41[11] |
Antimicrobial Activity
| Compound/Extract | Microorganism | MIC (µg/mL) |
| Piperine | Escherichia coli | 19[12] |
| Piperlongumine | Sarcina sp. | 9.7[12] |
| Piperlongumine | Escherichia coli | 39[12] |
| Piper guineense hexane leaf extract | Sarcina sp. | 19[12] |
| Piper guineense hexane leaf extract | Staphylococcus aureus | 78[12] |
| Piper guineense hexane leaf extract | Enterobacter aerogenes | 78[12] |
| Piperidine Derivative (Compound 6) | Bacillus subtilis | 750[13][14] |
| Piperidine Derivative (Compound 6) | Various Bacteria | 1500[13][14] |
Key Signaling Pathways
Piperidine-containing drugs exert their therapeutic effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperidine-based drugs.
Caption: The canonical NF-κB signaling pathway, a target for anti-inflammatory piperidine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperidine-containing compounds.
Synthesis of Piperidine-Containing Drugs
The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core. Below are detailed methodologies for the synthesis of three prominent examples.
1. Synthesis of Donepezil
Donepezil is synthesized via an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[8][14][15][16][17]
-
Step 1: Synthesis of N-benzyl-4-piperidinecarboxaldehyde:
-
To a solution of 4-piperidinecarboxaldehyde in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Add benzyl bromide dropwise at room temperature and stir the reaction mixture until completion (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Aldol Condensation and Reduction:
-
To a solution of 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde in a suitable solvent (e.g., ethanol), add a strong base (e.g., sodium hydroxide) at room temperature.
-
Stir the reaction mixture until the condensation is complete.
-
The resulting intermediate is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reduction is complete, filter the catalyst and concentrate the filtrate.
-
The crude Donepezil is then purified by recrystallization or column chromatography.
-
2. Synthesis of Fexofenadine
A common synthetic route to fexofenadine involves the alkylation of α,α-dimethylphenylacetic acid ethyl ester with a piperidine-containing intermediate.[18][19][20][21][22]
-
Step 1: Preparation of the piperidine intermediate:
-
React 4-hydroxydiphenylmethanol with 1-bromo-4-chlorobutane in the presence of a base to form 4-(4-chlorobutoxy)benzhydrol.
-
Cyclize this intermediate with piperidine to form 1-(4-(4-hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one.
-
-
Step 2: Alkylation and Hydrolysis:
-
Alkylate the ethyl ester of α,α-dimethylphenylacetic acid with the piperidine intermediate from Step 1 in the presence of a strong base (e.g., sodium hydride).
-
Hydrolyze the resulting ester using a base (e.g., sodium hydroxide) in a mixture of water and a suitable organic solvent (e.g., methanol).
-
Acidify the reaction mixture to precipitate fexofenadine.
-
The crude product is collected by filtration and purified by recrystallization.
-
3. Synthesis of Paroxetine
The synthesis of paroxetine often involves the coupling of a 3-hydroxymethyl-4-(4-fluorophenyl)piperidine derivative with sesamol.[15][21][23][24][25]
-
Step 1: Synthesis of the key piperidine intermediate:
-
A multi-step synthesis is typically employed, starting from a suitable precursor like 4-fluorobenzaldehyde.
-
Key steps often involve asymmetric synthesis or resolution to obtain the desired (3S, 4R) stereochemistry.
-
-
Step 2: Coupling with Sesamol:
-
The hydroxyl group of the piperidine intermediate is converted to a good leaving group (e.g., a tosylate or mesylate).
-
The resulting compound is then reacted with sesamol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).
-
-
Step 3: Deprotection:
-
If the piperidine nitrogen is protected (e.g., with a benzyl group), this protecting group is removed, often by catalytic hydrogenation.
-
The final product, paroxetine, is then isolated and purified, often as a hydrochloride salt.
-
In Vitro Biological Assays
1. MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18][19][26][27]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine-containing test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound.[28]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Prepare serial twofold dilutions of the piperidine-containing test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of AChE, such as donepezil.[3][5][9][29][30]
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
-
Procedure:
-
In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
-
Experimental and Drug Discovery Workflow
The development of a new drug based on a privileged scaffold like piperidine follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: A generalized workflow for drug discovery and development centered on the piperidine scaffold.
Conclusion
The piperidine scaffold is an undeniably powerful tool in the arsenal of the medicinal chemist. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases and cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 7. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 17. ijsr.net [ijsr.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]
- 22. EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]
- 23. Production Method of Paroxetine - Chempedia - LookChem [lookchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Initial Synthesis of Substituted Benzylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The substituted benzylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its derivatives have shown significant therapeutic potential, acting as analgesics, antidepressants, and agents targeting various neurotransmitter systems.[1] The position of the benzyl substitution on the piperidine ring—whether on the nitrogen or a carbon atom—dramatically influences the molecule's biological activity and synthetic accessibility. This in-depth technical guide provides a comprehensive overview of the core initial synthesis routes for this versatile scaffold, complete with comparative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in drug development and medicinal chemistry.
Core Synthetic Strategies
The synthesis of substituted benzylpiperidines can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern (N-, 2-, 3-, or 4-benzyl), availability of starting materials, and the need for stereochemical control. The most prominent methods include reductive amination, Grignard reactions, catalytic hydrogenation, and direct N-alkylation.
Reductive Amination
Reductive amination is a highly efficient and versatile one-pot method for the formation of carbon-nitrogen bonds, making it a popular choice for the synthesis of N-benzylpiperidines and certain C-substituted derivatives.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced by a selective hydride agent to the corresponding amine.[1]
Logical Workflow: Reductive Amination
Caption: Logical workflow for N-benzylpiperidine synthesis via reductive amination.
Experimental Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination [2]
-
Reaction Setup: To a round-bottom flask, add the piperidine derivative (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes. Acetic acid can be added as a catalyst to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.
| Reducing Agent | Typical Solvent | Reaction Time | Yield (%) | Reference |
| NaBH(OAc)₃ | DCE / DCM | 2-12 h | High | [1][2] |
| NaBH₃CN | Methanol | 4-6 h | Good to High | [1][3] |
| Catalytic Hydrogenation | Ethanol / Acetic Acid | 6-24 h | High | [1][4] |
Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is particularly useful for the synthesis of 2- and 3-substituted benzylpiperidines. This method typically involves the addition of a benzylmagnesium halide to a suitable piperidine-based electrophile.
Logical Workflow: Synthesis of 2-Benzylpiperidine via Grignard Reaction
Caption: Proposed workflow for the synthesis of 2-benzylpiperidine using a Grignard reaction.[3]
Experimental Protocol: Synthesis of 2-Benzylpiperidine (Proposed) [3]
This protocol is based on well-established principles for analogous transformations.
-
N-Protection of 2-Piperidone: Protect the secondary amine of 2-piperidone with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, using Boc₂O and DMAP in CH₂Cl₂.
-
Grignard Reaction: Add benzylmagnesium chloride (BnMgCl) to the N-Boc-2-piperidone in an anhydrous solvent like THF. This forms a hemiaminal intermediate. An acidic workup is then performed.
-
Reduction and Deprotection: The intermediate is reduced to form N-Boc-2-benzylpiperidine using a reducing agent such as sodium borohydride (NaBH₄). Subsequent removal of the Boc protecting group with an acid (e.g., TFA or HCl) yields the final product, 2-benzylpiperidine.
A similar strategy can be employed for 3-benzylpiperidines by reacting a substituted phenylmagnesium bromide with pyridine-3-carboxaldehyde.[5]
| Substrate | Grignard Reagent | Key Steps | Yield (%) | Reference |
| N-Boc-2-piperidone | Benzylmagnesium chloride | Grignard addition, Reduction, Deprotection | Moderate to Good (Proposed) | [3] |
| Pyridine-3-carboxaldehyde | Substituted phenylmagnesium bromide | Grignard addition, Deoxygenation, Hydrogenation | Moderate to Good | [5] |
Catalytic Hydrogenation
Catalytic hydrogenation is a direct and industrially scalable method, particularly for the synthesis of 2- and 4-benzylpiperidines from their corresponding benzylpyridine precursors.[4][6][7] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a metal catalyst and a hydrogen source.[4]
Logical Workflow: Catalytic Hydrogenation
Caption: General workflow for benzylpiperidine synthesis via catalytic hydrogenation.
Experimental Protocol: Synthesis of 2-Benzylpiperidine via Catalytic Hydrogenation [4]
-
Reactor Setup: A solution of 2-benzylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is introduced into a high-pressure reactor.
-
Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 atm) and the reaction mixture is stirred at a specific temperature (ranging from room temperature to 80°C) for a designated period (typically 6-24 hours).
-
Workup: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product is then purified, often by distillation or chromatography, to yield 2-benzylpiperidine.
| Substrate | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |
| 2-Benzylpyridine | PtO₂ or Pd/C | 50-100 | RT - 80 | High | [4][6] |
| 4-Cyanopyridine & Toluene | Not specified | Not specified | Not specified | Good | [7][8] |
Direct N-Alkylation
The most straightforward route to N-benzylpiperidines is the direct alkylation of the piperidine nitrogen with a benzyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Logical Workflow: N-Alkylation
Caption: Workflow for the synthesis of N-benzylpiperidine via direct alkylation.
Experimental Protocol: N-Alkylation of Piperidine [9][10]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.). Dissolve the amine in an anhydrous polar aprotic solvent like acetonitrile or DMF.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Alkylating Agent Addition: Slowly add the benzyl halide (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 50-60°C) and monitor the progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. If a solid base was used, filter the solid. Quench with water.
-
Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Chloride | K₂CO₃ | Ethanol | 80 (Microwave) | Good | [11] |
| Alkyl Bromide/Iodide | DIPEA | Acetonitrile | RT - 60 | < 70 | [9][10] |
Asymmetric Synthesis of Chiral Benzylpiperidines
For many pharmaceutical applications, stereochemical control is crucial.[12] Asymmetric synthesis of chiral benzylpiperidines, particularly at the C2 and C3 positions, is an active area of research. Methods include the use of chiral auxiliaries, chiral catalysts in hydrogenation and Heck reactions, and resolutions of racemic mixtures.[12][13][14] These advanced techniques are essential for accessing enantiomerically pure compounds for drug development.
Conclusion
The synthesis of substituted benzylpiperidines is a well-established field with a variety of robust and versatile methods at the disposal of the modern chemist. Reductive amination and direct N-alkylation offer efficient routes to N-substituted derivatives, while catalytic hydrogenation and Grignard reactions provide reliable access to C-substituted analogues. The choice of synthetic strategy is ultimately dictated by the desired substitution pattern, scalability, and stereochemical requirements of the target molecule. A thorough understanding of these fundamental routes is paramount for the efficient design and development of novel piperidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
Physical properties like boiling point and solubility of piperidine compounds
An In-depth Technical Guide to the Physical Properties of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine, a saturated heterocyclic amine, represents a cornerstone scaffold in medicinal chemistry and organic synthesis. Its six-membered ring containing a nitrogen atom imparts unique physicochemical characteristics that are fundamental to its function and application. A profound understanding of the physical properties of piperidine and its derivatives, particularly boiling point and solubility, is critical for researchers in process development, formulation science, and drug discovery. These properties govern reaction conditions, purification strategies, and the ultimate bioavailability of piperidine-containing active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive examination of the boiling point and solubility of piperidine compounds. It presents quantitative data in a structured format, details standardized experimental protocols for property determination, and illustrates key concepts and workflows through diagrams.
Boiling Point of Piperidine Compounds
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, marking the transition from the liquid to the gas phase. This property is dictated by the strength of intermolecular forces.
Factors Influencing Boiling Point
The boiling points of piperidine derivatives are primarily influenced by three factors:
-
Intermolecular Forces: The secondary amine in the piperidine ring (N-H) is capable of hydrogen bonding, a strong intermolecular force that results in a significantly higher boiling point compared to non-polar analogues like cyclohexane. Derivatives with additional hydrogen-bonding groups (e.g., hydroxyl, carboxyl) will have even higher boiling points.
-
Molecular Weight: For compounds with similar intermolecular forces, the boiling point generally increases with molecular weight due to stronger van der Waals dispersion forces.
-
Molecular Structure:
-
N-Substitution: Replacing the hydrogen on the nitrogen atom (e.g., N-methylpiperidine) eliminates hydrogen bonding capabilities, leading to a lower boiling point than the parent piperidine, despite a higher molecular weight.
-
C-Substitution: Adding alkyl groups to the carbon skeleton increases molecular weight and surface area, thus raising the boiling point.
-
Branching: Increased branching in substituents can lead to a more compact, spherical shape, reducing the effective surface area for van der Waals interactions and consequently lowering the boiling point.
-
Data Presentation: Boiling Points of Selected Piperidine Compounds
The following table summarizes the boiling points of piperidine and several key derivatives, illustrating the principles described above.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |
| Piperidine | C₅H₁₁N | 85.15 | 106 | Hydrogen Bonding, Dipole-Dipole, Van der Waals |
| N-Methylpiperidine | C₆H₁₃N | 99.17 | 105-108 | Dipole-Dipole, Van der Waals |
| 2-Methylpiperidine | C₆H₁₃N | 99.17 | 117-119 | Hydrogen Bonding, Dipole-Dipole, Van der Waals |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 108-114 (at 10 mmHg) | Strong Hydrogen Bonding, Dipole-Dipole, Van der Waals |
Data sourced from references[1][2][3][4].
Experimental Protocol: Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample with reasonable accuracy.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Thermometer with a suitable range
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., oil bath or heating block with stirrer)
-
Clamps and stand
Procedure:
-
Sample Preparation: Add 0.5-1 mL of the piperidine compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating bath, ensuring the sample is below the level of the heating medium.
-
Heating and Observation: Begin heating the bath at a rate of 2-3 °C per minute while stirring the bath to ensure uniform temperature. A slow stream of bubbles will emerge from the capillary tube as trapped air expands.
-
Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly to form a continuous stream. At this point, remove the heat source.
-
Measurement: The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Solubility of Piperidine Compounds
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter in drug development, affecting absorption, distribution, and formulation.
Factors Influencing Solubility
The solubility of piperidine derivatives is governed by the interplay of several factors:
-
Polarity ("Like Dissolves Like"): The piperidine ring contains both a polar amine group and a nonpolar hydrocarbon backbone.[5] This dual nature allows it to be miscible with water (due to hydrogen bonding with the nitrogen atom) and also soluble in many organic solvents like ethanol, ether, and chloroform.[6][7] Solubility in nonpolar solvents like hexane is limited.[6]
-
Substituent Effects:
-
Polar Groups: The addition of polar functional groups (-OH, -COOH, -NH₂) increases the molecule's overall polarity and hydrogen bonding capacity, enhancing its solubility in polar solvents like water.[8]
-
Nonpolar Groups: Increasing the size of nonpolar, lipophilic substituents will decrease aqueous solubility and increase solubility in nonpolar organic solvents.[5]
-
-
pH: As a weak base (pKa of the conjugate acid is ~11.2), the solubility of piperidine compounds in aqueous media is highly pH-dependent.[5] In acidic solutions where the pH is below the pKa, the nitrogen atom becomes protonated to form a charged piperidinium salt. This ionic form is significantly more water-soluble than the neutral free base.[5] This principle is frequently exploited in drug formulation to create soluble salt forms of basic APIs.
-
Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[8]
Data Presentation: Solubility Profile of Piperidine Compounds
The table below provides a qualitative and quantitative summary of the solubility for piperidine and its derivatives.
| Compound | Water | Ethanol | Chloroform / Ether | Hexane |
| Piperidine | Miscible[6][7] | Soluble[7] | Soluble[7] | Limited[6] |
| N-Methylpiperidine | Miscible[6][7] | Soluble[6] | Soluble | - |
| 2-Methylpiperidine | Soluble (49 g/L at 25°C)[9][10] | Soluble[11] | Soluble | - |
| 4-Hydroxypiperidine | Soluble[3] | - | Soluble (Slightly in Chloroform)[12] | - |
Data sourced from references[3][6][7][9][10][11][12].
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Glass vials with screw caps
-
Analytical balance
-
Constant temperature shaker/incubator
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid piperidine compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential.
-
Solvent Addition: Add a precise, known volume of the desired solvent (e.g., buffer at a specific pH, or an organic solvent) to the vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).
-
Calculation: Report the solubility in units such as mg/mL or mol/L.
Conclusion
The physical properties of piperidine compounds are a direct consequence of their molecular structure. The boiling point is largely dictated by molecular weight and the capacity for hydrogen bonding, which is lost upon N-substitution. Solubility exhibits a dual character, with miscibility in both polar and organic solvents. Crucially for pharmaceutical applications, the aqueous solubility of piperidine derivatives is highly dependent on pH, a feature that is fundamental to the design of effective drug delivery systems. The standardized protocols provided herein offer robust frameworks for the precise and reproducible measurement of these essential properties, empowering researchers to optimize synthetic routes, develop stable formulations, and advance the discovery of new therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Hydroxypiperidine CAS 5382-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]
- 5. N-methylpiperidine [stenutz.eu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Page loading... [guidechem.com]
- 8. N-Methylpiperidine, 99% | Fisher Scientific [fishersci.ca]
- 9. Page loading... [guidechem.com]
- 10. echemi.com [echemi.com]
- 11. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
Safety and Handling of Brominated Aromatic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for brominated aromatic compounds. These compounds, while integral to various research and development applications, present potential hazards that necessitate strict adherence to safety protocols. This document outlines the toxicological properties, handling procedures, emergency response, and disposal methods for this class of chemicals to ensure a safe laboratory environment.
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for representative brominated aromatic compounds. This information is essential for conducting thorough risk assessments prior to handling these substances.
Table 1: Physical Properties of Selected Brominated Aromatic Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Bromobenzene | 108-86-1 | C₆H₅Br | 157.01 | -30.7 | 156 |
| 2-Bromophenol | 95-56-7 | C₆H₅BrO | 173.01 | 5.6 | 194 |
| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.01 | 33 | 236 |
| 4-Bromophenol | 106-41-2 | C₆H₅BrO | 173.01 | 66.4 | 238 |
| 2-Bromoaniline | 615-36-1 | C₆H₆BrN | 172.02 | 32 | 229 |
| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | 18.5 | 251 |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | 60 | 230 |
Data sourced from PubChem.[1][2][3][4][5][6]
Table 2: Toxicological Data for Selected Brominated Aromatic Compounds
| Compound | Oral LD50 (Rat) | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Bromine | 2600 mg/kg | 0.1 ppm | 0.1 ppm | 0.1 ppm |
| Bromobenzene | 2383 mg/kg | Not Established | Not Established | Not Established |
| Phenol | 317 mg/kg | 5 ppm | 5 ppm | 5 ppm |
| 4-Bromoaniline | ~1000 mg/kg (rat/mice) | Not Established | Not Established | Not Established |
Note: Exposure limits for many specific brominated aromatic compounds have not been established. In such cases, it is prudent to handle them as highly toxic substances and minimize exposure. Data sourced from NIOSH, PubChem, and other safety documents.[7][8][9][10]
Health Hazards and Mechanisms of Toxicity
Brominated aromatic compounds can exert a range of toxic effects. Polybrominated diphenyl ethers (PBDEs), a prominent class of brominated flame retardants, are known endocrine disruptors and developmental neurotoxicants.[11][12] Their mechanisms of toxicity often involve interference with hormonal signaling pathways and induction of oxidative stress.
Endocrine Disruption by Brominated Flame Retardants
Many brominated flame retardants (BFRs) can interfere with the endocrine system, particularly thyroid hormone signaling.[13][14] This disruption can occur through various mechanisms, including binding to thyroid hormone transport proteins and altering the metabolism of thyroid hormones.[11]
Neurotoxicity of Polybrominated Diphenyl Ethers (PBDEs)
PBDEs have been shown to be neurotoxic, particularly during development.[15] The mechanisms underlying their neurotoxicity are multifaceted and can involve direct effects on neuronal cells.
References
- 1. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 7. LCSS: BROMINE [web.stanford.edu]
- 8. Bromine - IDLH | NIOSH | CDC [cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. phmsa.dot.gov [phmsa.dot.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jsynthchem.com [jsynthchem.com]
- 15. Bromophenol Blue synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Bromobenzyl)piperidine
**Abstract
This document provides a detailed protocol for the synthesis of 1-(2-bromobenzyl)piperidine from 2-bromobenzyl bromide and piperidine via a direct N-alkylation reaction. This method is a standard and efficient procedure for forming tertiary amines. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, data summary, and a process workflow visualization. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Introduction
This compound is a substituted piperidine derivative. The piperidine motif is a crucial scaffold in many biologically active molecules and pharmaceuticals.[1][2] The synthesis described herein is a classic example of nucleophilic substitution, where the secondary amine (piperidine) acts as a nucleophile, displacing the bromide from the benzylic position of 2-bromobenzyl bromide. The use of a base is critical to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.[3] Common bases for this transformation include potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA).[4][5][6] The reaction is typically performed in polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF).[3][5]
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of piperidine with 2-bromobenzyl bromide.
Experimental Protocol: Direct N-Alkylation
This protocol outlines a general and robust method for the synthesis of this compound.
3.1. Materials and Equipment
-
Reagents:
-
Equipment:
3.2. Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine (1.2 eq) and anhydrous acetonitrile to create an approximately 0.1 M solution.[3][4]
-
Addition of Base: Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the solution.[5]
-
Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add a solution of 2-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile to the flask dropwise over 30-60 minutes using a syringe or dropping funnel.[4] A slow addition rate is crucial to minimize the formation of the quaternary ammonium salt byproduct.[4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., 50-60°C) to increase the rate.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromobenzyl bromide) is consumed. Reaction times can vary from a few hours to overnight.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and wash the solid with a small amount of acetonitrile.[4][5]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Partition the resulting residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[5]
Data Presentation
The following table summarizes the key chemical and physical properties of the target compound and typical reaction parameters.
| Parameter | Value | Reference |
| Product Information | ||
| Compound Name | This compound | [7][8] |
| CAS Number | 1459-22-9 | [7][8][9] |
| Molecular Formula | C₁₂H₁₆BrN | |
| Molecular Weight | 254.17 g/mol | [8][9] |
| Physical Form | Liquid | [8][9] |
| Purity (Typical) | >98% | [8][9] |
| Reaction Parameters | ||
| Reactant 1 | 2-Bromobenzyl bromide (1.0 eq) | [4] |
| Reactant 2 | Piperidine (1.2 eq) | [4] |
| Base | Potassium Carbonate (K₂CO₃, 2.0 eq) | [4][5] |
| Solvent | Anhydrous Acetonitrile (MeCN) | [4][5] |
| Temperature | Room Temperature to 60°C | [4] |
| Reaction Time | 2-24 hours (Monitored by TLC) | [5] |
| Work-up | Filtration, Extraction, Wash | [5] |
| Purification | Silica Gel Column Chromatography | [5] |
| Expected Yield | 60-90% (Varies with scale and purity of reagents) | [3] |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 1459-22-9 [sigmaaldrich.com]
- 9. This compound | 1459-22-9 [sigmaaldrich.com]
Application Notes and Protocols: Reaction Mechanism of N-Alkylation of Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of piperidine is a fundamental and widely utilized transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The introduction of alkyl substituents onto the piperidine nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Piperidine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals and biologically active compounds.[1]
This document provides a detailed overview of the two primary reaction mechanisms for the N-alkylation of piperidine: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination .[2] For each mechanism, a theoretical background is provided, followed by detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Direct N-Alkylation via Nucleophilic Substitution
Direct N-alkylation involves the reaction of the secondary amine of piperidine with an alkyl halide in the presence of a base.[2] This method is straightforward and widely applicable for the introduction of a variety of alkyl groups.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group. A base is required to neutralize the hydrohalic acid that is formed as a byproduct, which would otherwise protonate the starting piperidine and render it non-nucleophilic.[1]
A potential side reaction in direct alkylation is over-alkylation, leading to the formation of a quaternary ammonium salt.[2] This can be minimized by carefully controlling the stoichiometry of the reactants, particularly by the slow addition of the alkylating agent to an excess of piperidine.[3]
Mandatory Visualization: Diagram of Direct N-Alkylation Mechanism
Caption: SN2 mechanism of direct N-alkylation of piperidine.
Experimental Protocol: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of piperidine using an alkyl halide and a base such as potassium carbonate.[1][2]
Materials:
-
Piperidine (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.)[4]
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)[2]
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))[2][4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.[2]
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the reaction mixture. For highly reactive alkyl halides, consider cooling the reaction in an ice bath.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.[1][2]
-
Upon completion, filter the reaction mixture to remove the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[2]
Quantitative Data for Direct N-Alkylation
The following table summarizes typical reaction conditions and yields for the direct N-alkylation of piperidine with various alkyl halides.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 24 | ~95 | [5] |
| Ethyl Bromide | K₂CO₃ | MeCN | Room Temp | 12-24 | >90 | [1] |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp | 12 | 85-95 | [2] |
| Isopropyl Bromide | DIPEA | MeCN | 70 | 24 | 60-70 | [3] |
N-Alkylation via Reductive Amination
Reductive amination is a two-step, one-pot process that is a milder and often more selective method for N-alkylation compared to direct alkylation.[2] It involves the reaction of piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reducing agent.[2] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[6]
Reaction Mechanism
The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form a resonance-stabilized iminium ion. The subsequent in situ reduction of the iminium ion by a hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the N-alkylated piperidine.[2] NaBH(OAc)₃ is a preferred reducing agent due to its mildness and selectivity for iminium ions over carbonyl compounds.[2]
Mandatory Visualization: Diagram of Reductive Amination Mechanism
Caption: Mechanism of N-alkylation via reductive amination.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of piperidine with a carbonyl compound using sodium triacetoxyborohydride.[1][2]
Materials:
-
Piperidine (1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)[4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[2]
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile (MeCN))[2]
-
Optional: Acetic acid (AcOH) as a catalyst for less reactive ketones[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.[2]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. For less reactive ketones, a catalytic amount of acetic acid can be added.[2][4]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is often exothermic.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[2]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[1]
Quantitative Data for Reductive Amination
The following table summarizes typical reaction conditions and yields for the N-alkylation of piperidine via reductive amination.
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 4-12 | 90-98 | [1] |
| Acetone | NaBH(OAc)₃ | THF | Room Temp | 12 | 85-95 | [2] |
| Cyclohexanone | NaBH(OAc)₃ | MeCN | Room Temp | 24 | >90 | [2] |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 6 | 96 | [1] |
Mandatory Visualization: Experimental Workflow Comparison
Caption: Comparison of experimental workflows for N-alkylation methods.
Conclusion
The N-alkylation of piperidine is a cornerstone reaction in the synthesis of nitrogen-containing compounds for pharmaceutical and research applications. The choice between direct alkylation and reductive amination depends on several factors, including the nature of the alkyl group to be introduced, the desired reaction conditions, and the potential for side reactions.[2] Direct alkylation offers a straightforward approach, while reductive amination provides a milder and more selective alternative that avoids over-alkylation. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for scientists engaged in the synthesis and development of novel piperidine-based molecules.
References
Applications of 1-(2-Bromobenzyl)piperidine in Organic Synthesis: A Versatile Building Block for Complex Molecules
For Immediate Release
Shanghai, China – December 24, 2025 – 1-(2-Bromobenzyl)piperidine has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its unique structure, featuring a reactive aryl bromide and a sterically accessible tertiary amine, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in key synthetic reactions, aimed at researchers, scientists, and drug development professionals.
The primary applications of this compound center on its utility as a substrate in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom on the benzene ring facilitates reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern synthetic chemistry for the assembly of complex biaryl and arylamine structures, which are common motifs in biologically active compounds.
Key Application: Synthesis of 2-(Piperidin-1-ylmethyl)aniline via Buchwald-Hartwig Amination
A significant application of this compound is its potential conversion to 2-(piperidin-1-ylmethyl)aniline and its derivatives. This transformation can be achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While a direct protocol starting with this compound and ammonia or an ammonia equivalent is not explicitly detailed in the reviewed literature, the synthesis of the target compound from a related precursor, 2-nitrobenzaldehyde, provides a strong model for this transformation. The synthesis of 2-(piperidin-1-ylmethyl)aniline is a key step in the development of various pharmaceutical agents, including those targeting neurological disorders.
Experimental Protocol: Synthesis of 2-(Piperidin-1-ylmethyl)aniline from 2-Nitrobenzaldehyde (A Model for Buchwald-Hartwig Amination)
This protocol describes the synthesis of 2-(piperidin-1-ylmethyl)aniline from 2-nitrobenzaldehyde and piperidine, followed by reduction of the nitro group. This serves as a procedural model for the type of transformation that this compound could undergo.
Step 1: Reductive Amination of 2-Nitrobenzaldehyde with Piperidine
-
To a solution of 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-((2-nitrophenyl)methyl)piperidine.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-((2-nitrophenyl)methyl)piperidine from the previous step in a solvent such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (10% Pd/C, 0.1 eq) or iron powder in the presence of an acid like hydrochloric acid (HCl).
-
If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 4-12 hours at room temperature.
-
If using iron, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (for Pd/C) or filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure. If an acid was used, neutralize the residue with a base like sodium hydroxide (NaOH) solution and extract with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-(piperidin-1-ylmethyl)aniline.
Quantitative Data Summary
The following table summarizes representative yields for the two-step synthesis of 2-(piperidin-1-ylmethyl)aniline from 2-nitrobenzaldehyde.
| Step | Reactants | Product | Yield (%) |
| 1. Reductive Amination | 2-Nitrobenzaldehyde, Piperidine, NaBH(OAc)₃ | 1-((2-Nitrophenyl)methyl)piperidine | 85-95 |
| 2. Nitro Group Reduction (with Pd/C, H₂) | 1-((2-Nitrophenyl)methyl)piperidine, H₂, Pd/C | 2-(Piperidin-1-ylmethyl)aniline | 90-99 |
| 2. Nitro Group Reduction (with Fe, HCl) | 1-((2-Nitrophenyl)methyl)piperidine, Fe, HCl | 2-(Piperidin-1-ylmethyl)aniline | 70-85 |
Potential Application: Intramolecular Heck Reaction for Heterocycle Synthesis
This compound can also serve as a precursor for the synthesis of fused heterocyclic systems through an intramolecular Heck reaction. By first N-allylating the piperidine nitrogen, a substrate suitable for an intramolecular palladium-catalyzed cyclization is formed. This reaction is a powerful method for constructing complex polycyclic structures.
Conceptual Experimental Workflow
The following diagram illustrates the conceptual workflow for the synthesis of a tetracyclic heterocycle from this compound via an intramolecular Heck reaction.
Caption: Conceptual workflow for the synthesis of a fused heterocycle from this compound.
Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions
The versatility of this compound in palladium-catalyzed reactions allows for the synthesis of a wide array of derivatives. The following diagram illustrates the logical relationship between the starting material and the products of different cross-coupling reactions.
Caption: Potential synthetic pathways from this compound via palladium catalysis.
Conclusion
This compound is a highly valuable synthetic intermediate with significant potential in the construction of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions opens avenues for the synthesis of diverse scaffolds for drug discovery and materials science. The provided protocols and conceptual workflows serve as a guide for researchers to harness the synthetic potential of this versatile building block. Further exploration of its reactivity is expected to uncover novel applications and synthetic strategies.
Application Note: High-Purity Purification of 1-(2-Bromobenzyl)piperidine Using Automated Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This application note details a robust protocol for the purification of 1-(2-Bromobenzyl)piperidine from a crude reaction mixture using automated flash column chromatography. Due to the basic nature of the piperidine moiety, which can lead to peak tailing on standard silica gel, this protocol employs a modified mobile phase to ensure sharp peaks and high-purity fractions. The method described is suitable for researchers in medicinal chemistry and drug development requiring a high degree of purity for subsequent synthetic steps or biological assays.
Introduction
This compound is a synthetic intermediate commonly used in the development of various pharmacologically active molecules. The purity of such intermediates is critical to ensure the desired outcome and yield of subsequent reactions and to avoid the introduction of impurities into final compounds. The presence of a basic piperidine nitrogen in the structure of this compound can present a challenge for purification by standard silica gel chromatography, often resulting in broad, tailing peaks and poor separation.[1] This protocol outlines an optimized method using a normal-phase silica gel column with a mobile phase containing a small amount of a basic additive to mitigate these issues.
Experimental Protocol
2.1. Materials and Instrumentation
-
Crude Sample: this compound (synthesized in-house).
-
Stationary Phase: Pre-packed silica gel column (40 g, 20-40 µm particle size).
-
Mobile Phase Solvents: n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA).
-
Instrumentation: Automated flash chromatography system equipped with a UV-Vis detector.
-
Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of dichloromethane.
2.2. Chromatographic Conditions
The purification is performed using an automated flash chromatography system. The conditions are optimized to achieve baseline separation of the target compound from impurities.
| Parameter | Value |
| Stationary Phase | Silica Gel (40 g) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate with 0.1% Triethylamine |
| Gradient Profile | 0-100% B over 20 minutes |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm |
| Sample Loading | Dry loading with silica gel |
| Expected Retention Time | Approximately 12-15 minutes |
2.3. Purification Procedure
-
Column Equilibration: The silica gel column is equilibrated with 100% Mobile Phase A (n-Hexane) for 5 column volumes.
-
Sample Loading: The crude this compound, dissolved in dichloromethane, is adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure to yield a dry, free-flowing powder. This powder is then loaded onto the column.
-
Elution: The separation is initiated by running the gradient as detailed in the table above. The addition of 0.1% triethylamine to the ethyl acetate (Mobile Phase B) is crucial for preventing peak tailing by neutralizing the acidic sites on the silica gel.
-
Fraction Collection: Fractions are collected based on the UV signal at 254 nm. Fractions corresponding to the main peak are collected for analysis.
-
Post-Purification Analysis: The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and/or LC-MS. For LC-MS analysis, a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) is recommended.[1][2] The expected [M+H]⁺ ion for this compound is at m/z 254.17.[3]
-
Solvent Removal: The solvent from the purified fractions is removed under reduced pressure to yield pure this compound as a liquid.[3]
Workflow Diagram
Caption: Workflow for the purification of this compound.
Discussion
The basicity of the piperidine nitrogen is a key consideration in the chromatographic purification of this compound.[1] Without a basic modifier in the mobile phase, strong interactions between the analyte and the acidic silanol groups on the silica surface can lead to significant peak tailing, reducing resolution and purity. The addition of a small percentage of triethylamine effectively competes for these active sites, resulting in a more symmetrical peak shape and improved separation.
The choice of a gradient elution from a non-polar solvent (n-hexane) to a more polar solvent (ethyl acetate) allows for the efficient removal of both non-polar and moderately polar impurities. Dry loading of the sample is recommended for crude mixtures that have limited solubility in the initial mobile phase, as it often leads to better peak resolution compared to liquid injection.
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound using automated flash chromatography. The key to achieving high purity and good peak shape is the use of a triethylamine-modified mobile phase to counteract the basicity of the piperidine moiety. This method is readily adaptable for similar basic compounds encountered in organic synthesis and medicinal chemistry.
References
Analytical Methods for the Characterization of Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical techniques essential for the characterization of piperidine derivatives. The piperidine ring is a fundamental saturated heterocycle present in a vast array of natural alkaloids and synthetic pharmaceutical compounds, making it a key pharmacophore in numerous drugs.[1] Robust and reliable analytical methods are therefore crucial in drug discovery, development, and quality control.[1]
These application notes detail the principles and provide step-by-step protocols for the primary analytical methods used to identify, quantify, and structurally elucidate piperidine-containing compounds, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Logical Approach to Method Selection
The selection of an appropriate analytical method depends on various factors, including the analyte's properties (e.g., presence of a chromophore, volatility, polarity), the sample matrix, and the required sensitivity.[3] The following workflow provides a logical approach to method development for a new piperidine derivative.
Application Note 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, quantification, and purity assessment of piperidine compounds.[2] Reversed-phase HPLC (RP-HPLC) is the most common separation mode, where analytes are separated based on their hydrophobicity.[1]
Protocol 1: Analysis of Piperidine Derivatives with a Native Chromophore (e.g., Piperine)
This protocol is suitable for piperidine derivatives like piperine, which possess a UV-absorbing moiety.
Experimental Protocol: Piperine in Nanoemulsions [1][4]
-
Reagents and Materials:
-
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Protect this solution from light.[1]
-
Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).[1]
-
-
Sample Preparation:
-
Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol.[1]
-
Shake the flask at 1,100 rpm for 30 minutes to ensure complete extraction.[1]
-
Calibrate the flask to the mark with methanol to achieve a theoretical final concentration of 20 µg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
HPLC Analysis:
Quantitative Data Summary
The following tables summarize validated chromatographic conditions and performance metrics for piperine analysis.
Table 1: Chromatographic Conditions for Piperine
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Gemini®, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol : Water (70:30, v/v)[1][4] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 343 nm[4][5] |
Table 2: Method Validation Parameters for Piperine
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 50 µg/mL[1][4] |
| Correlation Coefficient (r²) | >0.999[1][4] |
| Accuracy (% Recovery) | 101.3%[1][4] |
| Precision (Repeatability, %RSD) | 0.38%[1][4] |
| Precision (Intermediate, %RSD) | 1.11%[1][4] |
| Limit of Detection (LOD) | 0.015 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.044 µg/mL[1] |
Protocol 2: Analysis of Piperidine Derivatives without a Native Chromophore
Simple piperidine and many of its derivatives lack a UV chromophore, making detection challenging.[2] This limitation is overcome by pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride (tosyl chloride), to form a stable, UV-active derivative.[1][2][6]
Experimental Protocol: Derivatization and Analysis of Piperidine
-
Reagents and Materials:
-
Standard and Sample Derivatization (Generalized Procedure):
-
To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[1]
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[1]
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[1]
-
Cool the mixture to room temperature.[1]
-
Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.[1]
-
-
HPLC Analysis:
-
Set up the HPLC system according to the conditions in Table 3 .
-
Inject derivatized standards and samples for analysis.
-
Quantitative Data Summary
Table 3: Chromatographic Conditions for Derivatized Piperidine [1][6][7]
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Inertsil, 250 x 4.6 mm) |
| Mobile Phase | Water (0.1% H₃PO₄) : Acetonitrile (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Table 4: Method Validation Parameters for Derivatized Piperidine [6][7]
| Parameter | Result |
|---|---|
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile piperidine compounds.[2] It combines the separation capability of GC with the specific detection of MS, making it ideal for impurity profiling and quality control.[2] For non-volatile derivatives, a derivatization step to increase volatility is often required.[2]
Experimental Protocol: GC-MS Analysis of Volatile Piperidines
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.[3]
-
Add a suitable internal standard.[3]
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).[3]
-
Concentrate the organic layer and reconstitute in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
Set up the GC-MS system according to the conditions in Table 5 .
-
Inject the prepared sample.
-
Quantitative Data Summary
Table 5: Typical GC-MS Conditions for Piperidine Derivatives [3][8]
| Parameter | Condition |
|---|---|
| Column | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless or Split |
| Oven Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 280°C; Hold: 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 500 |
Application Note 3: Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS), is a cornerstone for characterizing piperidine alkaloids and other derivatives.[2][9] ESI-MS/MS provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion.[2][9] For piperidine alkaloids, a common fragmentation pathway is the neutral loss of small molecules like water (H₂O) or acetic acid from the piperidine ring or its substituents.[2][9]
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).[10]
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC system.[10]
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion ([M+H]⁺).
-
Select the [M+H]⁺ ion as the precursor for MS/MS analysis.
-
Acquire the product ion spectrum and interpret the fragmentation pattern to deduce structural features.
-
Application Note 4: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of novel piperidine derivatives.[11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of proton and carbon signals and confirmation of molecular connectivity.[11]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.[10][11]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][11] The choice of solvent depends on the sample's solubility.[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.[11]
-
-
Data Acquisition and Interpretation:
-
¹H NMR: Acquire the proton spectrum to determine the number and environment of protons. Signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[10]
-
¹³C NMR and DEPT: Identify the number of unique carbon environments and classify each as CH₃, CH₂, CH, or a quaternary carbon.[11]
-
COSY (Correlation Spectroscopy): Establish proton-proton coupling networks to trace connectivity within the molecule.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with its directly attached carbon atom.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons to piece together the complete molecular structure.
-
Application Note 5: Biological Activity and Signaling Pathways
The biological effects of piperidine derivatives are often due to their modulation of specific cellular signaling pathways.[12] For example, piperine, a well-known piperidine alkaloid, has been shown to interfere with pathways like the PI3K/Akt signaling pathway, thereby inhibiting the proliferation of cancer cells.[13]
Quantitative Anticancer Activity Data
The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency.
Table 6: In Vitro Cytotoxic Activity of Select Piperidine Derivatives [12]
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
|---|---|---|---|
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| | MGC803 | Gastric | 1.09 |
Signaling Pathway Visualization
The diagram below illustrates a simplified representation of how a piperidine derivative might inhibit a growth factor signaling pathway, such as the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Potential CNS Agents Using 1-(2-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromobenzyl)piperidine is a valuable starting material in the synthesis of novel compounds with potential activity in the central nervous system (CNS). Its bifunctional nature, featuring a reactive bromobenzyl group and a piperidine moiety, allows for diverse chemical modifications to generate libraries of compounds for screening against various CNS targets. This document provides detailed application notes and protocols for the synthesis and evaluation of potential CNS agents derived from this compound, with a focus on multi-target antipsychotics and sigma-1 (σ1) receptor ligands. The piperidine and substituted benzyl moieties are common pharmacophoric elements in many CNS-active drugs, making this a promising scaffold for drug discovery.[1][2]
Application I: Synthesis of a Multi-Target Ligand for Potential Antipsychotic Activity
A promising strategy in the development of novel antipsychotics is the design of multi-target directed ligands (MTDLs) that can modulate several key receptors involved in the pathophysiology of schizophrenia, such as dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[2][3] The following protocol describes a synthetic route to a potential multi-target antipsychotic agent starting from this compound.
Experimental Protocol: Synthesis of a Phenylpiperazine Derivative
This protocol outlines the N-alkylation of 1-phenylpiperazine with this compound.
Materials:
-
This compound
-
1-Phenylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1-phenylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the desired N-alkylated phenylpiperazine derivative.
Visualization of the Synthetic Workflow
References
- 1. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-(2-Bromobenzyl)piperidine as a Precursor for Novel MAGL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has shown therapeutic potential in a range of pathological conditions including neurodegenerative diseases, inflammation, and cancer. This document provides detailed application notes and protocols for the synthesis and evaluation of a novel class of reversible MAGL inhibitors derived from the precursor 1-(2-bromobenzyl)piperidine. The methodologies described are based on the successful development of benzylpiperidine-based MAGL inhibitors, offering a framework for synthesizing new chemical entities for drug discovery programs.[1][2][3][4]
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of synthesized benzylpiperidine derivatives against human MAGL (hMAGL) and fatty acid amide hydrolase (FAAH), demonstrating their potency and selectivity.
| Compound ID | hMAGL IC50 (nM)[5] | hFAAH IC50 (μM)[5] |
| 7 | 133.9 | 5.9 |
| 8 | 11.7 | > 10 |
| 9 | 15.6 | > 10 |
| 10a | 13.9 | > 10 |
| 10b | 16.3 | > 10 |
| 10c | 124.6 | > 10 |
| 10d | 107.2 | > 10 |
| 10e | 109.4 | > 10 |
| 11a | 19.5 | > 10 |
| 11b | 12.8 | > 10 |
| 11c | 7.9 | > 10 |
| 12 | 12.3 | > 10 |
| 13 | 6.8 | > 10 |
Experimental Protocols
Synthesis of Benzylpiperidine-Based MAGL Inhibitors from this compound
This protocol describes a potential synthetic route to generate a library of MAGL inhibitors starting from this compound. The synthesis involves a Suzuki coupling to introduce a key phenol moiety, followed by etherification and amide coupling to generate the final products.
Step 1: Suzuki Coupling to Introduce a Hydroxyphenyl Group
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding phenol derivative.
Step 2: O-Alkylation with a Pyridine Derivative
-
To a solution of the phenol derivative from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq) and 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired ether product.
Step 3: Amide Coupling with a Substituted Benzoic Acid
-
First, deprotect the Boc-protected piperidine intermediates (if applicable) using a solution of HCl in dioxane.
-
To a solution of the resulting piperidine hydrochloride (1.0 eq) and a substituted benzoic acid (1.1 eq) in anhydrous DMF, add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).[1]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final benzylpiperidine-based MAGL inhibitor.
In Vitro MAGL Inhibition Assay
This protocol outlines the procedure to determine the in vitro inhibitory potency of the synthesized compounds on human MAGL.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA), the test compound at various concentrations, and the human recombinant MAGL enzyme.
-
Incubate the plate at 37 °C for 30 minutes.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 4-nitrophenylacetate.
-
Measure the increase in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Assays for Antiproliferative Activity
This protocol describes the evaluation of the antiproliferative effects of the MAGL inhibitors on cancer cell lines.
-
Seed pancreatic ductal adenocarcinoma (PDAC) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with sulforhodamine B (SRB) solution.[1]
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.
Mandatory Visualizations
Signaling Pathway of MAGL and its Inhibition
Caption: MAGL signaling pathway and the mechanism of inhibition.
Experimental Workflow for Synthesis and Evaluation of MAGL Inhibitors
References
- 1. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. [boris-portal.unibe.ch]
- 3. researchgate.net [researchgate.net]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Piperidine Derivatives in Anti-Alzheimer's Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1][[“]] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] Another key aspect of AD pathology is the deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[4]
The piperidine nucleus, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry for its prevalence in pharmaceuticals and natural alkaloids.[5][6][7] Its structural versatility and ability to form key interactions with biological targets make it an ideal starting point for the design of novel therapeutics for AD.[5][6] The FDA-approved drug Donepezil, which features a piperidine moiety, is a primary example of the scaffold's success in targeting AD symptoms.[8][9] This document provides an overview of the application of piperidine derivatives in AD drug discovery, focusing on key therapeutic targets, quantitative data, and detailed experimental protocols.
Key Therapeutic Targets for Piperidine Derivatives
The multifactorial nature of Alzheimer's disease necessitates a multi-pronged therapeutic approach. Piperidine derivatives have been successfully designed to interact with several key targets involved in AD pathogenesis.
Cholinesterase (AChE and BuChE) Inhibition
The cholinergic hypothesis posits that memory impairment in AD is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[4] Cholinesterase inhibitors prevent the breakdown of ACh, thereby increasing its availability at synapses and enhancing cholinergic transmission.[9][10] Donepezil, a piperidine derivative, is a cornerstone of AD symptomatic treatment and acts as a reversible acetylcholinesterase (AChE) inhibitor.[9][11] Researchers continue to develop novel piperidine-based compounds that inhibit both AChE and butyrylcholinesterase (BuChE), as BuChE levels are known to increase in the later stages of AD.[12]
Beta-Secretase (BACE1) Inhibition
BACE1 is the primary enzyme that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[13][14] Inhibiting BACE1 reduces the production of Aβ peptides, preventing the formation of toxic oligomers and plaques.[13] The development of brain-penetrant BACE1 inhibitors with high selectivity and safety remains a significant challenge, with piperidine and related piperazine scaffolds being actively explored to achieve this goal.[14][15]
O-GlcNAcase (OGA) Inhibition
Hyperphosphorylation of the tau protein is a critical event leading to the formation of neurofibrillary tangles. O-GlcNAcase (OGA) is an enzyme that removes O-GlcNAc, a protective post-translational modification, from tau. Inhibiting OGA increases O-GlcNAcylation levels, which in turn can reduce pathological tau phosphorylation. A recent study identified potent 4-(arylethynyl)piperidine derivatives as OGA inhibitors, highlighting a novel therapeutic avenue for this scaffold.[16]
Multi-Target-Directed Ligands (MTDLs)
Given the complexity of AD, compounds that can modulate multiple targets simultaneously are highly desirable. The piperidine scaffold is well-suited for the design of MTDLs. For instance, compounds derived from the natural piperidine alkaloid piperine have been synthesized to concurrently inhibit cholinesterases, BACE1, and Aβ aggregation, demonstrating a promising strategy to combat AD from multiple angles.[17][18]
Data Presentation: In Vitro Activity of Piperidine Derivatives
The following tables summarize the quantitative data for representative piperidine derivatives against various AD targets.
Table 1: Piperidine Derivatives as Cholinesterase Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Donepezil | Human AChE | 0.0067 | Standard Reference |
| 15b | E.e. AChE | 0.39 | [12] |
| Human AChE | 1.49 | [12] | |
| 15j | E.q. BuChE | 0.16 | [12] |
| Human BuChE | 0.66 | [12] | |
| 28 | E.e. AChE | 0.41 | [19] |
| 3g | AChE | 4.32 | [20] |
| 3j | BuChE | 1.27 | [20] |
E.e. = Electrophorus electricus; E.q. = Equine serum
Table 2: Piperidine Derivatives Targeting Other AD Pathways
| Compound ID | Primary Target | Assay Type | IC₅₀ / EC₅₀ | Source |
|---|---|---|---|---|
| 81 | O-GlcNAcase (OGA) | Enzymatic | IC₅₀ = 4.93 nM | [16] |
| OGA | Cellular (PC12) | EC₅₀ = 7.47 nM | [16] | |
| PD07 | MTDL (ChEs, BACE1, Aβ Aggregation) | Enzymatic/Aggregation | Significant Inhibition | [17] |
| Compound 36 | BACE1 | Cellular (hAβ42) | IC₅₀ = 1.3 nM |[14] |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of candidate compounds. Below are methodologies for key in vitro and in vivo experiments.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.[21] It measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[22][23]
Materials:
-
96-well microplate
-
Microplate reader (412 nm)
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine derivatives) and a positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (10 mM) in deionized water.
-
Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Setup (in triplicate):
-
To each well of the 96-well plate, add:
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of the test compound solution at various concentrations (or solvent for control wells).
-
20 µL of DTNB solution.
-
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)
This homogeneous assay uses a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in an increase in fluorescence, which is a measure of enzyme activity.[24][25]
Materials:
-
96-well black microplate (for fluorescence)
-
Fluorescence plate reader (e.g., Ex/Em = 320/405 nm)
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds and a positive control (e.g., a known BACE1 inhibitor) dissolved in DMSO.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
70 µL of Assay Buffer.
-
10 µL of the test compound solution at various concentrations (or DMSO for control wells).
-
-
-
Enzyme Addition:
-
Add 10 µL of diluted BACE1 enzyme solution to all wells except the "blank" or "no enzyme" controls.
-
Mix gently and incubate for 15 minutes at room temperature, protected from light.
-
-
Initiate Reaction:
-
Add 10 µL of the FRET substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader set to kinetic mode.
-
Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the % inhibition against the log of the compound concentration.
-
Protocol 3: In Vivo Morris Water Maze (MWM) for Spatial Memory Assessment
The MWM test is a standard behavioral assay to evaluate hippocampal-dependent spatial learning and memory in rodent models of AD.[26][27]
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter for mice), filled with water made opaque with non-toxic paint.[28]
-
An escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.[27]
-
A video tracking system to record the animal's swim path, latency, and distance.
Procedure:
-
Acclimation:
-
Handle the mice for several days before the experiment begins. Allow them to acclimate to the testing room.
-
-
Visible Platform Training (1-2 days, optional but recommended):
-
Acquisition Phase (Hidden Platform, 5-7 days):
-
The platform is hidden in a fixed location in one quadrant.
-
Each mouse is given four trials per day, starting from a pseudo-randomly assigned quadrant.
-
A trial ends when the mouse finds the platform or after a set time (e.g., 60 seconds). If the mouse fails to find it, it is gently guided to the platform.[27][28]
-
The mouse is allowed to remain on the platform for 15-20 seconds.[28]
-
Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates learning.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.[27]
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and other spatial parameters.
-
-
Data Analysis:
-
Acquisition: Analyze escape latency and path length using a repeated-measures ANOVA to compare the performance of the treated group vs. the vehicle-treated AD model group.
-
Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA or t-test. A significant preference for the target quadrant indicates robust spatial memory.
-
Conclusion
The piperidine scaffold is a highly validated and versatile platform for the discovery of novel anti-Alzheimer's agents. Its derivatives have demonstrated potent activity against established targets like cholinesterases and emerging ones such as BACE1 and OGA. The development of multi-target-directed ligands based on this scaffold represents a particularly promising strategy for addressing the complex pathology of AD. The standardized protocols provided herein offer a framework for the systematic evaluation of new piperidine-based compounds, facilitating their progression from initial screening to preclinical development.
References
- 1. rjptonline.org [rjptonline.org]
- 2. consensus.app [consensus.app]
- 3. Screening Techniques for Drug Discovery in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Donepezil - Wikipedia [en.wikipedia.org]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ivypanda.com [ivypanda.com]
- 11. goodrx.com [goodrx.com]
- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. attogene.com [attogene.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 27. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromobenzyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(2-Bromobenzyl)piperidine. Our aim is to help you improve reaction yields, minimize side products, and streamline your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the N-alkylation of piperidine with 2-bromobenzyl bromide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature or extending the reaction time.[1] |
| Poor Reagent Quality: Impurities in starting materials or solvents can inhibit the reaction. | Use freshly distilled piperidine and high-purity 2-bromobenzyl bromide. Ensure solvents are anhydrous, as water can interfere with the reaction. | |
| Suboptimal Base: The chosen base may not be strong enough to effectively neutralize the HBr byproduct. | For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient. For more challenging reactions, consider a stronger base like sodium hydride (NaH) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA).[1] | |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to improve the solubility of reactants.[1] | |
| Formation of Side Products | Over-alkylation (Quaternary Ammonium Salt): The desired tertiary amine product can react further with the alkylating agent. | This is a common side reaction. To minimize it, use a slight excess of piperidine relative to 2-bromobenzyl bromide. Additionally, add the 2-bromobenzyl bromide slowly to the reaction mixture, for instance, using a syringe pump, to maintain a low concentration of the alkylating agent.[2] |
| Side Reactions with the Base: A nucleophilic base can compete with piperidine in reacting with 2-bromobenzyl bromide. | Use a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃. | |
| Difficulty in Product Isolation/Purification | Product is in Salt Form: The product may have formed a salt with the HBr byproduct, making it water-soluble. | During the work-up, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and convert the product to its free base form, which will be more soluble in organic solvents. |
| Emulsion during Extraction: An emulsion may form during the aqueous work-up, making phase separation difficult. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the N-alkylation of piperidine with 2-bromobenzyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of piperidine attacks the benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion.
Q2: How can I prevent the formation of the quaternary ammonium salt byproduct?
A2: The formation of the quaternary ammonium salt, a product of over-alkylation, is a frequent issue. To minimize this, you can:
-
Use a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) compared to 2-bromobenzyl bromide.
-
Add the 2-bromobenzyl bromide to the reaction mixture slowly and in a controlled manner. A syringe pump is recommended for this purpose.[2]
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
Q3: What are the recommended bases and solvents for this reaction?
A3: The choice of base and solvent is critical for reaction success.
-
Bases: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base. For more sensitive substrates or to avoid certain side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is a good choice. In some cases, a stronger base like sodium hydride (NaH) may be necessary.[1]
-
Solvents: Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[1]
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: If your reaction is sluggish, consider the following:
-
Increase the Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be aware that higher temperatures can also promote the formation of side products.
-
Use a More Reactive Alkylating Agent: While you are using 2-bromobenzyl bromide, for other syntheses, switching from a chloride to a bromide or an iodide can increase reactivity. The addition of a catalytic amount of potassium iodide (KI) can sometimes facilitate reactions with less reactive bromides.[1]
-
Ensure Proper Mixing: Vigorous stirring is important to ensure the reactants are in constant contact, especially when using a heterogeneous base like K₂CO₃.
Q5: Are there alternative methods to synthesize this compound?
A5: Yes, an alternative method is reductive amination. This involves reacting piperidine with 2-bromobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired product. A common reducing agent for this reaction is sodium triacetoxyborohydride (NaBH(OAc)₃). This method is often milder and can be more selective, avoiding the issue of over-alkylation.[2]
Data Presentation
The yield of N-alkylation reactions is highly dependent on the specific substrates and reaction conditions. Below is a summary of yields reported for analogous piperidine synthesis reactions, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Base and Solvent on the Yield of a Piperidine Derivative. [3]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (2.0) | THF | 25 | 6 | trace |
| 2 | t-BuNH₂ (2.0) | THF | 25 | 6 | trace |
| 3 | Et₃N (2.0) | THF | 25 | 6 | trace |
| 4 | K₂CO₃ (2.0) | THF | 25 | 6 | 10 |
| 5 | KOtBu (2.0) | THF | 25 | 6 | 42 |
| 6 | KOtBu (2.0) | Toluene | 25 | 6 | N.D. |
| 7 | KOtBu (2.0) | EtOAc | 25 | 6 | N.D. |
| 8 | KOtBu (2.0) | Hexane | 25 | 6 | N.D. |
| 9 | KOtBu (2.0) | MeOH | 25 | 6 | 16 |
| 10 | KOtBu (2.0) | MeCN | 25 | 6 | 15 |
| 11 | KOtBu (2.0) | DMF | 25 | 6 | 58 |
| 12 | KOtBu (2.0) | DMF | 0 | 6.5 | 70 |
| 13 | KOtBu (2.0) | DMF | -20 | 6.5 | 88 |
| 14 | NaOtBu (2.0) | DMF | -20 | 6.5 | 86 |
| 15 | LiOtBu (2.0) | DMF | -20 | 6.5 | 66 |
N.D. = Not Detected
Table 2: Yields of Benzylpiperidine Derivatives from a Specific Study. [4]
| Compound | Yield (%) |
| (1-(3-Bromobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 60.0 |
| (1-(2,4-Dichlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 75.0 |
| (1-(3-Chlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 90.6 |
| (1-(2-Fluorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 81.4 |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Potassium Carbonate
This protocol describes a general procedure for the N-alkylation of piperidine with 2-bromobenzyl bromide using potassium carbonate as the base.
Materials:
-
Piperidine (1.1 eq)
-
2-Bromobenzyl bromide (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq), finely powdered
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 eq) and anhydrous acetonitrile or DMF.
-
Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture vigorously.
-
Slowly add a solution of 2-bromobenzyl bromide (1.0 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-70°C if the reaction is slow.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides an alternative method for the synthesis of this compound.
Materials:
-
Piperidine (1.0 eq)
-
2-Bromobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq), 2-bromobenzaldehyde (1.1 eq), and the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of quaternary ammonium salt.
Caption: Troubleshooting workflow for low yield.
References
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Benzylpiperidines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-benzylpiperidines. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylpiperidines?
A1: The two most prevalent methods for the synthesis of N-benzylpiperidines are direct N-alkylation of piperidine with a benzyl halide (such as benzyl bromide or chloride) and reductive amination of piperidine with benzaldehyde.[1] The Leuckart reaction, a specific type of reductive amination using formic acid or its derivatives, can also be employed.[2][3]
Q2: What is the primary side reaction of concern during the direct N-alkylation of piperidine?
A2: The most significant side reaction during direct N-alkylation is over-alkylation, which leads to the formation of a quaternary ammonium salt.[4][5][6] This occurs because the N-benzylpiperidine product, a tertiary amine, can react further with the benzyl halide.[7]
Q3: How can I minimize over-alkylation in the direct N-alkylation method?
A3: To minimize the formation of quaternary ammonium salts, you can control the stoichiometry by using an excess of piperidine relative to the benzyl halide.[6] Slow, controlled addition of the alkylating agent, for instance, using a syringe pump, can also help maintain a higher concentration of the starting amine and reduce the chance of the product reacting further.[8] Additionally, careful optimization of the base, solvent, and reaction temperature is crucial.[4]
Q4: What are the potential side reactions in the reductive amination synthesis of N-benzylpiperidine?
A4: In reductive amination, the key intermediate is an iminium ion. A potential side reaction is the hydrolysis of this iminium ion back to piperidine and benzaldehyde, especially if excess water is present.[9][10] Another issue can be the reduction of the starting benzaldehyde by the reducing agent before it has a chance to form the iminium ion. This is why chemoselective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred, as they are less reactive towards the aldehyde or ketone starting material.[11][12][13]
Q5: My reductive amination reaction is not going to completion. What could be the issue?
A5: An incomplete reaction could be due to several factors. The pH of the reaction is critical; it needs to be mildly acidic to facilitate the formation of the iminium ion without causing significant hydrolysis or deactivating the reducing agent.[10] The choice of reducing agent and solvent can also impact the reaction rate and yield. Ensure your reagents are pure and the reaction is running under appropriate atmospheric conditions (e.g., under an inert atmosphere if required by the reagents).[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of N-benzylpiperidine and presence of a highly polar byproduct in direct alkylation. | Over-alkylation leading to the formation of a quaternary ammonium salt.[4][5][6] | Use a molar excess of piperidine (e.g., 1.5 to 2 equivalents).[6] Add the benzyl halide slowly to the reaction mixture.[8] Consider using a less reactive benzyl derivative if possible. |
| Formation of an emulsion during workup of the direct alkylation reaction. | Presence of both the product and unreacted starting materials with a base. | The addition of more concentrated sodium hydroxide solution can sometimes break the emulsion. Alternatively, extraction with a different organic solvent like benzene might be effective.[14] |
| Low yield in reductive amination, with recovery of starting materials (piperidine and benzaldehyde). | Hydrolysis of the iminium ion intermediate.[9][15] | Ensure the reaction is carried out in a suitable anhydrous solvent and minimize the presence of water. Use a dehydrating agent if necessary. The equilibrium can be shifted towards the imine by removing water.[12] |
| Presence of benzyl alcohol in the product mixture from reductive amination. | Reduction of benzaldehyde by the reducing agent before imine formation. | Use a milder or more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are known to selectively reduce the iminium ion in the presence of the carbonyl group.[12][13] |
| The reaction is slow or stalls. | Suboptimal reaction conditions (pH, temperature, solvent). | Optimize the pH to be weakly acidic. For reductive amination, a pH of around 5-6 is often optimal.[10] Experiment with different solvents and temperatures to find the ideal conditions for your specific substrates. |
| Difficulty in purifying the final product. | The presence of closely related side products or unreacted starting materials. | Purification by column chromatography is often necessary.[16][17] Conversion of the final product to its hydrochloride salt can aid in purification and handling.[16] |
Data on Reaction Conditions and Yields
| Synthesis Method | Key Parameters | Typical Yield | Notes on Side Products |
| Direct N-Alkylation | Piperidine, Benzyl Bromide, K2CO3, Methanol | 60-80% | Over-alkylation is a primary concern. The yield can be improved by using an excess of piperidine.[8][18] |
| Reductive Amination | Piperidine, Benzaldehyde, NaBH(OAc)3, DCM | 80-95% | This method often provides higher yields and cleaner reactions than direct alkylation.[1] The formation of benzyl alcohol is a potential side reaction if a non-selective reducing agent is used.[12] |
| Leuckart Reaction | Ketone/Aldehyde, Ammonium Formate/Formamide | Variable | Can result in the formation of N-formyl byproducts and requires high temperatures.[2][19] |
Experimental Protocols
1. Synthesis of N-Benzylpiperidine via Direct Alkylation
-
Reagents: Piperidine, Benzyl bromide, Potassium carbonate (K2CO3), Methanol.
-
Procedure:
-
To a solution of piperidine (1.1 equivalents) in methanol, add potassium carbonate (2.0 equivalents).
-
To this stirred suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is then refluxed for 6-8 hours.[18]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography.
-
2. Synthesis of N-Benzylpiperidine via Reductive Amination
-
Reagents: Piperidine, Benzaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperidine (1.2 equivalents) and benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature for approximately 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[1]
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by TLC.[1]
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until gas evolution ceases.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-benzylpiperidine.[1]
-
Reaction Pathway Diagrams
Caption: Main and side reaction pathways in N-benzylpiperidine synthesis.
Caption: Troubleshooting flowchart for N-benzylpiperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. byjus.com [byjus.com]
- 16. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 18. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of Crude 1-(2-Bromobenzyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-(2-Bromobenzyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via reductive amination?
A1: The primary impurities typically include unreacted starting materials, namely 2-bromobenzaldehyde and piperidine. Additionally, a common side-product is 2-bromobenzyl alcohol, which forms from the reduction of 2-bromobenzaldehyde by the reducing agent.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the purification process. A suitable mobile phase for separating the product from the starting materials is a mixture of hexanes and ethyl acetate. Visualization can be achieved under UV light (254 nm), as 2-bromobenzaldehyde and the product are UV-active. Additionally, staining with a potassium permanganate solution can help visualize the product and any alcohol impurity. For primary and secondary amines, a ninhydrin stain can be used, though this will not visualize the tertiary amine product.
Q3: My purified this compound is an oil, but I expected a solid. What should I do?
A3: this compound can exist as a low-melting solid or an oil at room temperature, especially if minor impurities are present which can depress the melting point. Ensure all residual solvent has been removed under high vacuum. If it remains an oil, conversion to its hydrochloride salt can yield a stable, crystalline solid that is often easier to handle and further purify by recrystallization.[1]
Q4: Can I use an acid wash to remove the product from the organic layer during work-up?
A4: Yes, as a tertiary amine, this compound can be protonated and extracted into an acidic aqueous layer. This is a key step in an acid-base extraction, which is a highly effective purification method for separating the basic product from non-basic impurities like 2-bromobenzyl alcohol and unreacted 2-bromobenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Tailing of the Product Spot on Silica Gel TLC Plates
Problem: When running a TLC of my crude reaction mixture, the product spot appears as a streak or "tail" rather than a well-defined spot.
Possible Causes & Solutions:
-
Acidic Silica: The basic nature of the piperidine moiety in your product can lead to strong interactions with the acidic silanol groups on the silica gel, causing tailing.
-
Solution: Add a small amount of a basic modifier to your TLC mobile phase. Typically, 0.5-1% triethylamine (TEA) in your hexanes/ethyl acetate eluent will neutralize the acidic sites on the silica and result in sharper spots.
-
Issue 2: Difficulty Separating the Product from 2-Bromobenzyl Alcohol by Column Chromatography
Problem: During column chromatography, the product and the 2-bromobenzyl alcohol side-product are co-eluting.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving these two compounds.
-
Solution 1: Adjust Eluent Polarity: Start with a less polar mobile phase (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity. A shallow gradient can improve separation. Remember to add 0.5-1% triethylamine to the eluent to prevent tailing of the amine product.
-
Solution 2: Employ Acid-Base Extraction Before Chromatography: A more robust solution is to perform an acid-base extraction on your crude material before attempting column chromatography. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1 M HCl). The basic product will move to the aqueous layer, while the neutral 2-bromobenzyl alcohol and any remaining 2-bromobenzaldehyde will stay in the organic layer. You can then basify the aqueous layer (e.g., with 2 M NaOH) and extract your purified product back into an organic solvent.
-
Issue 3: Product Fails to Crystallize During Recrystallization
Problem: After performing a recrystallization, the product either remains in solution or "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may be too good a solvent for your compound, even at low temperatures.
-
Solution 1: Use a Two-Solvent System: Dissolve your product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. Common solvent pairs for N-benzylpiperidine derivatives include isopropanol/water or ethyl acetate/hexanes.
-
-
Presence of Impurities: Significant amounts of impurities can inhibit crystal formation.
-
Solution 2: Further Purification: If oiling out persists, it is likely that your material is not yet pure enough for recrystallization. Consider another purification step, such as column chromatography or an acid-base extraction, to remove the impurities before attempting recrystallization again.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid.
-
Solution 3: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask at the solvent line with a glass rod can help induce nucleation and crystal growth.
-
Experimental Protocols
Reductive Amination Synthesis of this compound
A general procedure for the synthesis of N-benzylpiperidine derivatives via reductive amination is as follows:
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]
Purification Protocol 1: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Add this to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing to a higher polarity (e.g., 20% ethyl acetate). It is highly recommended to add 0.5-1% triethylamine to the eluent throughout the chromatography to prevent peak tailing.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Protocol 2: Acid-Base Extraction
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (3 x volume of the organic layer).
-
Combine the acidic aqueous layers. The product is now in the aqueous phase as its hydrochloride salt. The non-basic impurities remain in the organic layer, which can be discarded.
-
Wash the combined aqueous layers with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH).
-
Extract the basic aqueous layer with ethyl acetate (3 x volume of the aqueous layer) to recover the purified this compound free base.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Protocol 3: Recrystallization from Hydrochloride Salt
-
Dissolve the purified this compound free base in anhydrous diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To recrystallize, dissolve the hydrochloride salt in a minimal amount of a hot solvent, such as isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[1]
Data Presentation
Table 1: TLC Data for Reaction Components
| Compound | Typical Rf Value (9:1 Hexanes:EtOAc) | UV Active (254 nm) |
| 2-Bromobenzaldehyde | ~0.6 | Yes |
| Piperidine | Baseline (highly polar) | No |
| 2-Bromobenzyl alcohol | ~0.4 | Yes |
| This compound | ~0.5 | Yes |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions. The addition of triethylamine to the mobile phase may slightly alter the Rf values.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification method.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Optimizing Coupling Reactions with 1-(2-Bromobenzyl)piperidine
Welcome to the technical support center for optimizing cross-coupling reactions with 1-(2-Bromobenzyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions and to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common applications involve the formation of carbon-carbon and carbon-nitrogen bonds. These include:
-
Suzuki-Miyaura Coupling: To form a C(sp²)-C(sp²) bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form a C(sp²)-N bond with a wide range of amines.
-
Sonogashira Coupling: To form a C(sp²)-C(sp) bond with terminal alkynes.
-
Heck Coupling: To form a C(sp²)-C(sp²) bond with alkenes.
Q2: What are the key challenges when using this compound in coupling reactions?
A2: The primary challenges stem from the structure of the molecule itself. The presence of the piperidine nitrogen, a Lewis base, can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, as with many cross-coupling reactions, achieving high yields and minimizing side products requires careful optimization of the catalyst system, base, solvent, and temperature.
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is crucial for a successful coupling reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides, bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the oxidative addition step and stabilize the palladium center. For specific recommendations, refer to the detailed experimental protocols and troubleshooting guides below.
Q4: What are common side reactions and how can I minimize them?
A4: Common side reactions in palladium-catalyzed couplings include:
-
Homocoupling: Dimerization of the starting materials. This can often be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reactants.
-
Dehalogenation: Reduction of the aryl bromide to the corresponding arene. This can be influenced by the choice of solvent, base, and the presence of any hydride sources.
-
Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid. This is often promoted by excess water or base and can be mitigated by using anhydrous conditions where appropriate and carefully controlling the amount of base.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting material | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The solubility of the base is critical. | |
| Formation of significant side products | Homocoupling of the boronic acid | Ensure the reaction is thoroughly degassed to remove oxygen. Use a slight excess of this compound. |
| Dehalogenation of this compound | Use a non-protic solvent and a weaker base. Ensure the reaction is run under an inert atmosphere. | |
| Protodeboronation of the boronic acid | Use anhydrous solvents and minimize the amount of water if a biphasic system is used. Add the boronic acid later in the reaction sequence if possible. |
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion | Catalyst inhibition by the amine | Use a higher catalyst loading or a ligand designed to resist poisoning by amines. Bulky biarylphosphine ligands are often effective. |
| Base is not strong enough | Switch to a stronger base such as NaOtBu or KOtBu. However, be mindful of substrate compatibility. | |
| Steric hindrance | For sterically demanding amines, a more active catalyst system and higher reaction temperatures may be required. | |
| Side product formation | Hydrodehalogenation | This can be a competing pathway. Optimizing the ligand and reaction temperature can help favor the desired C-N bond formation.[1] |
| Multiple arylations of the amine | Use a larger excess of the amine coupling partner if it is inexpensive, or use a protecting group strategy if applicable. |
Data Presentation
Table 1: Exemplar Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | ~80-90 (estimated)[2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2) | DMF | Microwave | 0.5 | ~85-95 (estimated)[3] |
Yields are estimated based on similar benzyl bromide couplings reported in the literature.
Table 2: Exemplar Conditions for Buchwald-Hartwig Amination of an Aryl Bromide with a Cyclic Amine
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
Data from a reaction with a structurally similar, more complex aryl bromide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous THF/Water (10:1)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 77 °C.
-
Stir the reaction mixture vigorously for 23 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply in a glovebox
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a vial.
-
In a separate vial, dissolve this compound and the secondary amine in toluene.
-
Add the substrate solution to the catalyst mixture.
-
Seal the vial and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Piperidine Synthesis Purification
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of synthetic piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in piperidine synthesis?
A1: Impurities largely depend on the synthetic route. For the common method of hydrogenating pyridine, typical impurities include:
-
Unreacted Pyridine: Due to incomplete reaction or equilibrium. Pyridine and piperidine form a minimum-boiling azeotrope (approx. 92% piperidine and 8% pyridine), making complete separation by simple distillation difficult.[1][2][3]
-
Over-reduction Products: Hydrogenolysis of the C-N bond can lead to ring-opened byproducts like pentylamines.[4]
-
Byproducts: Side reactions can generate impurities such as 4,4'-bipyridine, particularly when using sodium in ethanol for reduction.[1]
-
Oxidation Products: Piperidine can oxidize, often leading to a yellow discoloration.[1]
-
Water and Solvents: Residual water from aqueous workups or solvents used in the reaction are common.[1]
-
N-Nitrosopiperidine: A highly carcinogenic nitrosamine that can form if piperidine is exposed to nitrite sources under acidic conditions.[5][6][7] This is a critical impurity to monitor and control.
Q2: My purified piperidine is yellow. What causes this and how can I fix it?
A2: A yellow tint in piperidine is often due to the presence of oxidation products.[1] To remove this discoloration, you can perform a simple distillation. Pre-drying the piperidine with solid potassium hydroxide (KOH) before distillation is recommended to remove any water, which can also contribute to side reactions.[1]
Q3: Why did my liquid piperidine solidify at room temperature?
A3: Pure piperidine has a melting point of -7 °C and should be a liquid well above this temperature.[2] If it solidifies at or near room temperature, it has likely reacted with acidic gases in the atmosphere (like CO₂) or residual acids from the synthesis to form a salt, such as piperidine carbonate or hydrochloride.[2] Gentle warming should melt pure piperidine; if a solid persists, it is likely a salt.
Q4: How do I choose the best purification method for my sample?
A4: The optimal method depends on the primary impurities and desired purity level. The following decision tree can guide your choice.
Caption: Decision tree for selecting a piperidine purification method.
Troubleshooting Guides
Issue 1: Incomplete Removal of Pyridine
-
Symptom: GC-MS or NMR analysis consistently shows the presence of pyridine in the purified product.
-
Cause: Piperidine and pyridine form a minimum-boiling azeotrope at atmospheric pressure, which cannot be separated by simple fractional distillation.[1][2][3] The azeotrope consists of approximately 92% piperidine and 8% pyridine.[3]
-
Solutions:
-
Azeotropic Distillation: Introduce an "entrainer" such as water or a non-aromatic hydrocarbon (e.g., toluene) to the mixture.[2][8] This forms a new, lower-boiling ternary azeotrope with pyridine, allowing it to be selectively removed as the initial distillate.[2]
-
Purification via Salt Formation: This highly effective method involves bubbling carbon dioxide through a solution of the crude piperidine in an organic solvent. Piperidine reacts to form a solid piperidine salt, while the less basic pyridine remains in solution. The salt is then filtered and neutralized to recover pure piperidine.[1][9]
-
Issue 2: Low Recovery of Purified Piperidine
-
Symptom: The amount of purified piperidine obtained is significantly lower than theoretically expected.
-
Possible Causes & Solutions:
-
Loss during Extraction: Ensure the pH of the aqueous layer is sufficiently high (pH > 12) during basic extraction to fully deprotonate the piperidinium salt and drive it into the organic layer. Perform multiple extractions (e.g., 3x) with a suitable organic solvent.
-
Inefficient Distillation: Check the distillation apparatus for leaks. Ensure the column is properly insulated for efficient fractionation. Monitor the distillation temperature closely to avoid collecting fractions containing impurities or losing product with the forerun.
-
Incomplete Salt Formation/Liberation: If using the carbonate salt method, ensure CO₂ is bubbled to completion. During the liberation step, use a sufficient amount of a strong base (e.g., KOH solution) and ensure thorough mixing to completely convert the salt back to free piperidine.[2]
-
Data Presentation: Purification Method Comparison
The following table summarizes the effectiveness of common purification techniques for removing pyridine from piperidine.
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Separation by boiling point difference. | ~92% (limited by azeotrope)[3] | Simple setup. | Ineffective at completely removing pyridine.[2][3] |
| Azeotropic Distillation (Water) | Forms a new, lower-boiling azeotrope with water and pyridine. | >95%[3] | Effective at breaking the piperidine-pyridine azeotrope. | Requires subsequent removal of water from the purified piperidine. |
| Azeotropic Distillation (Hydrocarbon) | Forms a lower-boiling azeotrope with a non-aromatic hydrocarbon and pyridine. | ≥98%[8] | High purity can be achieved. | Requires selection of an appropriate hydrocarbon and its subsequent removal. |
| Purification via Carbonate Salt | Selective precipitation of piperidine as a carbonate salt. | High Purity[9] | Highly effective for pyridine removal; simple process.[1][9] | Involves multiple steps (salt formation, filtration, liberation). |
Experimental Protocols
Protocol 1: Purification via Carbonate Salt Formation
This method is highly effective for removing pyridine impurities.[1]
-
Dissolution: Dissolve the crude piperidine-pyridine mixture in a suitable organic solvent (e.g., diethyl ether, toluene) in a flask equipped with a gas inlet tube and a stir bar. Cool the mixture in an ice bath.
-
Precipitation: Bubble carbon dioxide (CO₂) gas through the stirred, cold solution. A white precipitate of a piperidine salt will form.[2] Continue bubbling until no more precipitate is formed.
-
Filtration: Filter the solid salt using a Büchner funnel and wash it with a small amount of the cold organic solvent to remove any remaining pyridine. The filtrate contains the pyridine impurity.
-
Liberation: Transfer the filtered salt to a separatory funnel. Add a strong alkaline solution (e.g., 20% aqueous KOH) to neutralize the salt and liberate the free piperidine. The mixture will form two layers.
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts and dry them over solid KOH pellets.
-
Final Purification: Decant or filter the dried piperidine and distill it under atmospheric pressure to obtain the final high-purity product.[1]
Caption: Experimental workflow for purification via carbonate salt formation.
Protocol 2: Azeotropic Distillation with Water
This protocol is designed for the efficient removal of pyridine from a piperidine-pyridine mixture.[2][3]
-
Setup: Assemble a fractional distillation apparatus with an efficient fractionating column in a well-ventilated fume hood.
-
Charging the Flask: Charge the distillation flask with the crude piperidine containing pyridine and add water. For efficient separation, the weight ratio of piperidine to pyridine should ideally be between 6:1 and 12:1.[3]
-
Distillation: Begin heating the mixture. The first fraction to distill will be the low-boiling ternary azeotrope of water, piperidine, and pyridine. Monitor the temperature at the head of the column; a stable temperature indicates the collection of the azeotrope.
-
Fraction Collection: Continue collecting the initial fraction until the head temperature begins to rise. This indicates that the azeotrope has been removed.
-
Product Collection: Change the receiving flask to collect the subsequent fraction, which will be purified piperidine.
-
Drying: The collected piperidine will be saturated with water. Dry it by standing over solid KOH pellets for several hours, followed by decanting and a final simple distillation.
Protocol 3: General Acid-Base Extraction
This protocol is useful for separating basic piperidine from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will react to form a water-soluble hydrochloride salt and move to the aqueous layer. The neutral and acidic impurities will remain in the organic layer.
-
Layer Separation: Separate the aqueous layer (containing the piperidine salt) from the organic layer (containing impurities).
-
Basification: Cool the aqueous layer in an ice bath and add a strong base (e.g., 5 M NaOH or solid KOH) until the solution is strongly alkaline (pH > 12). This will convert the piperidinium hydrochloride back to free piperidine, which will separate from the aqueous layer.
-
Extraction: Extract the liberated piperidine from the aqueous solution using a fresh portion of the organic solvent (repeat 3 times).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Nitrosopiperidine | Manasa Life Sciences [manasalifesciences.com]
- 6. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 100-75-4 | N-Nitrosopiperidine – Trusted Supplier & Global Exporter [chemicea.com]
- 8. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Troubleshooting low conversion rates in piperidine alkylation
Welcome to the technical support center for piperidine functionalization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during piperidine alkylation, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of piperidine is sluggish or has a very low conversion rate. What are the most common causes?
A1: Slow or incomplete N-alkylation of piperidines can often be attributed to one or more of the following factors:
-
Insufficient Basicity: The reaction between piperidine and an alkyl halide produces an acid (e.g., HBr, HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[1][2]
-
Poor Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group. Alkyl chlorides are less reactive than bromides, and iodides are the most reactive.[1][3]
-
Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2-position) or the alkylating agent can physically block the nucleophilic attack, slowing the reaction rate significantly.[1][4]
-
Suboptimal Solvent Choice: The reaction rate is sensitive to the solvent. Polar aprotic solvents are generally preferred as they can help to solvate the transition state.[1][5]
-
Poor Reagent Solubility: If the reactants or the base are not fully dissolved in the solvent, the reaction will be slow and inefficient.[3][6]
Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this?
A2: The formation of a quaternary ammonium salt is due to the over-alkylation of the piperidine nitrogen.[1][7] This is a common side reaction, especially with highly reactive alkylating agents.[1][7] To favor the desired mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[7]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile. This reduces the probability of the newly formed N-alkylpiperidine reacting a second time.[2][6]
-
Lower Reaction Temperature: Reducing the temperature can help control the reaction rate and decrease the likelihood of over-alkylation.[7]
Q3: What are the recommended bases and solvents for direct N-alkylation of piperidine?
A3: The choice of base and solvent is critical for success.
-
Bases: A non-nucleophilic base is essential to neutralize the acid formed during the reaction without competing with the piperidine.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA).[1] For less nucleophilic piperidine systems, a stronger base like sodium hydride (NaH) may be necessary.[2][3]
-
Solvents: Polar aprotic solvents are generally the best choice for N-alkylation as they effectively solvate the transition state.[1] Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone are commonly used.[2][3]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Conversion Rates
Low conversion is a frequent obstacle in piperidine alkylation. This guide provides a systematic approach to identifying and addressing the root cause.
The following workflow can help diagnose the cause of low conversion.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
The selection of reagents and reaction conditions has a profound impact on the success of the alkylation.
Table 1: Influence of Leaving Group on Reactivity
| Leaving Group on Alkylating Agent | General Reactivity | Typical Solution for Low Reactivity |
|---|---|---|
| Chloride (-Cl) | Low | Switch to bromide or iodide.[1] |
| Bromide (-Br) | Moderate | Increase temperature; add catalytic potassium iodide (KI).[3] |
| Iodide (-I) | High | Often proceeds well at room temperature.[1] |
| Tosylate (-OTs), Mesylate (-OMs) | High | Generally very effective leaving groups.[8] |
Table 2: Common Bases and Solvents
| Base | Solvent | Typical Use Case & Comments |
|---|---|---|
| K₂CO₃ (Potassium Carbonate) | Acetonitrile (MeCN), DMF | Standard, cost-effective choice for many alkylations.[1][2] Ensure it is finely powdered and dry.[9] |
| DIPEA (Hünig's base) | Acetonitrile (MeCN), DCM | A non-nucleophilic organic base, good for sensitive substrates.[1][9] |
| Et₃N (Triethylamine) | Acetonitrile (MeCN), DMF | Common organic base, similar to DIPEA.[1] |
| NaH (Sodium Hydride) | DMF, THF | Strong base used when piperidine nitrogen is less nucleophilic.[2][3] Requires anhydrous conditions. |
Guide 2: Alternative Synthetic Strategies
When direct alkylation fails, particularly in cases of severe steric hindrance, an alternative approach is often necessary. Reductive amination is a powerful and mild alternative that avoids many of the pitfalls of direct alkylation, such as over-alkylation.[9][10]
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of Piperidine
This protocol describes a standard method for the mono-N-alkylation of piperidine using an alkyl halide, optimized to minimize over-alkylation.[1][7]
-
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
-
Syringe pump (recommended)
-
-
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere of nitrogen or argon.
-
To the flask, add piperidine (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous acetonitrile to create a 0.1 M to 0.5 M solution and begin stirring.
-
Dissolve the alkyl halide (1.0 eq) in anhydrous acetonitrile. Load this solution into a syringe and place it on a syringe pump.
-
Add the alkyl halide solution dropwise to the stirring piperidine suspension over several hours.[2]
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) until completion. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-alkylpiperidine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: N-Alkylation via Reductive Amination
This protocol is an alternative for introducing alkyl groups, especially when direct alkylation is problematic due to steric hindrance or over-alkylation.[9][10]
-
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Add anhydrous DCM or DCE and stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purechemistry.org [purechemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. biosynce.com [biosynce.com]
Stability issues of 1-(2-Bromobenzyl)piperidine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(2-Bromobenzyl)piperidine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential stability issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container, in a dry and well-ventilated area. It is recommended to store the compound under refrigerated conditions.[1] Keep the container away from heat, open flames, and other sources of ignition. To prevent potential degradation from light exposure, storing the compound in an amber glass bottle is advisable.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules with similar structures, such as benzylpiperidines, can be susceptible to several degradation mechanisms:
-
Oxidation: The piperidine ring and the benzylic position can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Hydrolysis: Although generally stable, under strong acidic or basic conditions and elevated temperatures, cleavage of the benzyl-piperidine bond could potentially occur.
-
Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.
-
Thermolysis: High temperatures can lead to the decomposition of the molecule.
Q3: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound. What could be the cause?
The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The cause could be one or more of the following:
-
Solvent Instability: The solvent used may not be suitable, or it may contain impurities (e.g., peroxides in THF or ethers) that are reacting with your compound.
-
pH Effects: If your solution is not pH-controlled, acidic or basic conditions may be promoting hydrolysis or other reactions.
-
Light Exposure: If the solution was not protected from light, photodegradation might have occurred.
-
Temperature Effects: Storage at ambient or elevated temperatures can accelerate degradation.
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.
To troubleshoot, prepare fresh solutions and analyze them immediately. If the issue persists, consider degassing your solvents, using high-purity solvents, and protecting your solutions from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Assay Purity Over Time | Chemical instability of the compound under storage conditions. | 1. Verify storage conditions (temperature, light exposure, container).2. Perform a forced degradation study to identify the primary degradation pathways (see Experimental Protocols).3. Use freshly prepared solutions for experiments. |
| Appearance of Unknown Impurities in Chromatogram | Degradation of the compound due to solvent, pH, light, or temperature. | 1. Analyze a freshly prepared sample to confirm the impurity is not from the original batch.2. If the impurity appears over time, investigate the storage conditions of the solution.3. Consider changing the solvent or adding antioxidants if oxidation is suspected. Protect from light. |
| Inconsistent Experimental Results | Potential degradation of the stock solution or during the experiment. | 1. Prepare a fresh stock solution from the solid material.2. Evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, pH of buffers).3. Include a control sample of the compound at the beginning and end of the experiment to monitor for degradation. |
Experimental Protocols for Stability Assessment
Forced degradation studies are crucial to understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4][5] The following are general protocols that can be adapted for this compound.
Protocol 1: Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following media:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Store aliquots of each solution at elevated temperatures (e.g., 60°C) and at room temperature, protected from light.
-
Sampling and Analysis: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample to identify and quantify any degradation products.
Protocol 2: Oxidative Stability
-
Preparation of Solution: Prepare a solution of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling and Analysis: Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) and analyze by HPLC.
-
Evaluation: Monitor for the formation of new peaks and the decrease in the main peak area.
Protocol 3: Photostability
-
Sample Preparation: Prepare a solution of the compound and also place a thin layer of the solid material in a transparent container.
-
Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Keep a parallel set of samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
-
Evaluation: Compare the chromatograms to assess the extent of photodegradation.
Protocol 4: Thermal Stability (Solid State)
-
Sample Preparation: Place the solid this compound in a controlled-temperature environment (e.g., an oven).
-
Stress Condition: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1 week).
-
Analysis: After the stress period, dissolve the sample and analyze it by HPLC.
-
Evaluation: Compare the purity of the stressed sample to that of a sample stored at the recommended storage temperature.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Unexpected HPLC Peaks.
References
Technical Support Center: Br–Li Exchange Reaction of 1-(3-bromobenzyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Br–Li exchange reaction of 1-(3-bromobenzyl)piperidine. The primary challenge in this reaction is the competition between the desired Br–Li exchange at the aromatic ring and the undesired deprotonation at the benzylic position.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Br–Li exchange on 1-(3-bromobenzyl)piperidine?
The main issue is the presence of acidic benzylic protons (pKa ≈ 40-42). Organolithium reagents like n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are strong bases and can deprotonate the benzylic position, leading to a mixture of the desired aryllithium species and the undesired benzylic anion. This competition can result in a mixture of products after quenching with an electrophile.
Q2: Which organolithium reagent is better for this reaction, n-BuLi or t-BuLi?
The choice of organolithium reagent is critical and depends on the desired outcome and reaction conditions.
-
n-BuLi: Generally favors Br–Li exchange, especially at very low temperatures. It is less basic and sterically hindered than t-BuLi, which can reduce the rate of benzylic deprotonation. However, under non-optimal conditions, it can still lead to significant amounts of the deprotonated byproduct.
-
t-BuLi: Is a much stronger base and is more sterically hindered. While it can be very efficient for Br–Li exchange with some substrates, its high basicity often favors deprotonation of acidic protons. For substrates with benzylic protons, t-BuLi is more likely to cause deprotonation than n-BuLi.
For maximizing the Br–Li exchange of 1-(3-bromobenzyl)piperidine, n-BuLi is generally the recommended starting point , used at very low temperatures.
Q3: What are the common side products in this reaction?
The primary side product results from benzylic deprotonation. After quenching, this leads to the recovery of the starting material (if quenched with a proton source) or a derivative functionalized at the benzylic position. Another potential side product, especially with prolonged reaction times or higher temperatures, is the Wurtz-type homocoupling product, 1,2-di(3-(piperidin-1-ylmethyl)phenyl)ethane, formed from the reaction of the benzylic anion with the starting material.
Q4: How can I minimize benzylic deprotonation?
Minimizing benzylic deprotonation relies on favoring the kinetics of the Br–Li exchange over the acid-base reaction. Key strategies include:
-
Low Temperature: Performing the reaction at very low temperatures (≤ -78 °C, ideally -90 °C to -100 °C) is crucial. The Br–Li exchange has a lower activation energy and is kinetically faster at these temperatures, while the deprotonation is slowed down more significantly.
-
Rapid Mixing and Short Residence Time: As demonstrated in flow chemistry studies, rapid mixing of the reagents and a short reaction time before quenching can significantly favor the Br–Li exchange.[1] In a batch setting, this translates to adding the organolithium reagent quickly to a well-stirred solution of the substrate and keeping the time before adding the electrophile to a minimum.
-
Solvent Choice: A mixture of a non-polar solvent like hexane or toluene with a coordinating ether such as tetrahydrofuran (THF) is often used. THF is necessary to solvate the lithium cation and accelerate the Br–Li exchange. However, pure THF can sometimes promote side reactions. Using a minimal amount of THF in a non-polar solvent can be a good compromise.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Inactive organolithium reagent. 2. Reaction temperature is too low for the chosen solvent system. 3. Insufficient reaction time. | 1. Titrate the organolithium solution before use. 2. Ensure the presence of a coordinating solvent like THF. 3. While short reaction times are generally preferred, if conversion is very low, a slightly longer time (e.g., 15-30 minutes) at -78 °C may be necessary. |
| High yield of benzylic deprotonation product | 1. Reaction temperature is too high. 2. Slow addition of the organolithium reagent. 3. Prolonged time before quenching. 4. Use of a highly basic organolithium like t-BuLi. | 1. Lower the reaction temperature to -90 °C or -100 °C. 2. Add the organolithium reagent quickly to the well-stirred substrate solution. 3. Add the electrophile as soon as the Br–Li exchange is deemed complete (typically within 5-15 minutes). 4. Switch to n-BuLi if t-BuLi was used. |
| Formation of homocoupling side products | 1. The generated benzylic anion attacks the starting material. 2. The generated aryllithium species is unstable and decomposes. | 1. Use the strategies to minimize benzylic deprotonation. 2. Maintain a very low temperature throughout the reaction and quenching process. |
| Complex mixture of unidentified products | 1. Reaction warmed up prematurely. 2. Presence of moisture or other electrophilic impurities. 3. Degradation of the organolithium reagent. | 1. Ensure the cooling bath is maintained at the target temperature. 2. Use anhydrous solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen). 3. Use freshly titrated or newly purchased organolithium reagents. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Expected Outcomes
| Parameter | Condition A (Optimized for Br–Li Exchange) | Condition B (Prone to Deprotonation) |
| Organolithium Reagent | n-BuLi (1.1 equiv) | t-BuLi (1.1 equiv) or n-BuLi |
| Temperature | -90 °C to -78 °C | -40 °C to 0 °C |
| Solvent | THF/Hexane (e.g., 1:4 v/v) | THF |
| Addition Time | < 1 minute | > 10 minutes (slow dropwise) |
| Reaction Time | 5-15 minutes | > 30 minutes |
| Expected Major Product | 1-(3-Lithiated-benzyl)piperidine | 1-(3-Bromo-α-lithiated-benzyl)piperidine |
| Approx. Yield of Major Product | 70-85% | 50-90% |
| Approx. Yield of Minor Product | 15-30% | 10-50% |
Yields are estimations based on qualitative data and general principles of organolithium chemistry.
Experimental Protocols
Protocol 1: Optimized Br–Li Exchange in a Batch Reactor
This protocol is designed to maximize the yield of the Br–Li exchange product.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Use anhydrous solvents. THF should be freshly distilled from sodium/benzophenone.
-
Titrate the n-BuLi solution before use.
-
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-(3-bromobenzyl)piperidine (1.0 eq) dissolved in a mixture of anhydrous THF and hexane (e.g., 1:4 v/v).
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Cool the solution to -90 °C using a liquid nitrogen/ethanol bath.
-
-
Lithiation:
-
Rapidly add n-BuLi (1.1 eq) via syringe to the vigorously stirred solution, ensuring the internal temperature does not rise above -85 °C.
-
Stir the reaction mixture at -90 °C for 10 minutes.
-
-
Quenching:
-
Add the desired electrophile (1.2 eq) dropwise, maintaining the low temperature.
-
After the addition is complete, stir for an additional 30 minutes at -90 °C.
-
-
Work-up:
-
Slowly warm the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
Technical Support Center: Enhancing Diastereoselectivity in Substituted Piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselective synthesis of substituted piperidines.
I. Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing substituted piperidines with high diastereoselectivity?
The most prevalent methods for achieving high diastereoselectivity in substituted piperidine synthesis include:
-
Catalytic Hydrogenation of Substituted Pyridines: This is a powerful method for generating multiple stereocenters in a single step.[1][2] The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C), solvent, and additives like acids can significantly influence the diastereomeric ratio (d.r.).[1][3] For instance, reductions of highly substituted pyridines in acetic acid often lead to high diastereoselectivities.[1]
-
Aza-Diels-Alder Reaction: This cycloaddition reaction is a cornerstone for constructing the piperidine ring with control over stereochemistry.[4][5][6] The use of chiral auxiliaries, Lewis acids, or organocatalysts can induce high levels of diastereoselectivity.[5]
-
Intramolecular Cyclization Reactions: Methods like the intramolecular aza-Michael reaction, where an amine adds to an α,β-unsaturated system, can provide piperidines with high diastereoselectivity, often controlled by organocatalysts.[7] Reductive amination of keto-amines is another effective strategy.
-
Diastereoselective Reduction of Cyclic Imines or Enamines: Precursors like tetrahydropyridines or dihydropyridinones can be reduced to piperidines, with the stereochemical outcome dictated by the reducing agent and the steric and electronic properties of the substrate.
-
Multi-component Reactions: These reactions allow for the construction of complex piperidine scaffolds in a single step with the potential for high stereocontrol.[8]
2. How does the choice of catalyst influence the diastereomeric ratio (d.r.) in piperidine synthesis?
The catalyst plays a pivotal role in determining the stereochemical outcome, particularly in hydrogenation reactions. Heterogeneous catalysts like Pd/C, PtO₂, and Rh/C are commonly used for the reduction of substituted pyridines.[1][3] The catalyst surface directs the approach of hydrogen to the pyridine ring, and the nature of the metal, as well as the support, can influence this directionality. For instance, rhodium-based catalysts have been shown to be effective for the synthesis of all-cis-(multi)fluorinated piperidines.[7] In some cases, specific chiral catalysts, such as iridium-phosphinooxazoline complexes or BINOL phosphate Brønsted acids, are employed for asymmetric hydrogenations to achieve high enantioselectivity.[1]
3. What is the role of the protecting group on the nitrogen atom in controlling stereoselectivity?
The N-protecting group exerts significant steric and electronic influence on the transition state of the reaction, thereby guiding the diastereoselectivity.[9][10] For instance, in the epimerization of substituted pipecolinates, the choice between a benzyl or a Boc group can determine which diastereomer is thermodynamically favored.[9] A bulky protecting group can block one face of the molecule, directing an incoming reagent or catalyst to the opposite, less hindered face. The protecting group can also influence the conformation of the ring, which in turn affects the stereochemical outcome of subsequent reactions.[9]
4. How do solvent and temperature affect the diastereoselectivity of the reaction?
Solvent and temperature are critical parameters for optimizing diastereoselectivity:
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states leading to different diastereomers.[11][12] For example, in the hydrogenation of certain chiral nicotinic acid derivatives, using water as a solvent with a Pd/C catalyst led to the highest diastereoselectivity.[3] It is often necessary to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal conditions.[11]
-
Temperature: Lowering the reaction temperature generally enhances selectivity.[11] This is because at lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which leads to the major diastereomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor diastereomer, thus reducing the diastereomeric ratio.[11]
5. What are some common pitfalls that lead to low diastereoselectivity?
Several factors can contribute to poor diastereoselectivity:
-
Sub-optimal Reaction Conditions: Incorrect choice of catalyst, solvent, temperature, or pressure can lead to a mixture of diastereomers.
-
Steric and Electronic Effects of the Substrate: The substituents on the pyridine or piperidine precursor can have a profound impact. Insufficient steric differentiation between the two faces of the molecule can result in low selectivity.
-
Reaction Mechanism: In some cases, the reaction may proceed through a mechanism that is inherently not very selective. Understanding the mechanism can help in devising strategies to improve the outcome.
-
Inadequate Catalyst Activity or Deactivation: If the catalyst is not active enough or deactivates during the reaction, side reactions or incomplete conversion can occur, affecting the diastereomeric ratio.
-
Equilibration of the Product: Under certain conditions, the desired product may epimerize to a more stable, but undesired, diastereomer.
II. Troubleshooting Guides
Problem: Low Diastereoselectivity in the Catalytic Hydrogenation of Substituted Pyridines
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Catalyst | 1. Screen Different Catalysts: Evaluate a range of heterogeneous catalysts such as PtO₂, Pd/C, and Rh/C.[1][13] Rhodium and platinum-based catalysts are often more effective than palladium for certain substrates.[13] 2. Vary Catalyst Loading: Optimize the catalyst loading; typically 1-5 mol% is a good starting point.[13] |
| Incorrect Solvent or Additives | 1. Use an Acidic Medium: The use of acetic acid as a solvent can activate the pyridine substrate and suppress catalyst poisoning by the piperidine product, often leading to higher diastereoselectivity.[1] 2. Solvent Screening: Test a variety of solvents with different polarities. |
| Inappropriate Temperature or Pressure | 1. Optimize Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 30 to 80 bar) can sometimes favor the formation of the cis isomer.[13] 2. Adjust Temperature: While higher temperatures can increase the reaction rate, they may decrease selectivity. Evaluate a range of temperatures to find the optimal balance.[13] |
| Substrate-Related Issues | 1. Modify Protecting Group: If applicable, change the N-protecting group to a bulkier one to enhance facial shielding. |
Problem: Poor Facial Selectivity in the Aza-Diels-Alder Reaction
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | 1. Screen Lewis Acids: Evaluate a panel of Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) and vary their concentrations. 2. Consider Brønsted Acids: In some cases, a Brønsted acid catalyst like trifluoroacetic acid (TFA) may provide better selectivity.[11] 3. Explore Organocatalysis: Chiral organocatalysts can be highly effective in inducing stereoselectivity.[5] |
| Unfavorable Reaction Temperature | 1. Lower the Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to improve selectivity.[11] |
| Solvent Effects | 1. Vary the Solvent: Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to identify the optimal medium for the desired stereochemical outcome.[11] |
| Substrate Control Issues | 1. Modify Dienophile or Imine: If possible, alter the substituents on the starting materials to introduce greater steric hindrance that favors one approach over the other.[11] |
III. Data Tables
Table 1: Comparison of Catalysts and Conditions for Diastereoselective Hydrogenation
| Substrate | Catalyst | Solvent | Pressure (bar) | Temp (°C) | d.r. (cis:trans) | Reference |
| 2,6-disubstituted pyridine | PtO₂ | Acetic Acid | 55 | RT | >99:1 | [1] |
| N-picolinoyl-(S)-proline methyl ester | 10% Pd/C | Methanol | 50 | 50 | 79% d.e. | [3] |
| Quaternized N-picolinoyl-(S)-proline methyl ester | Pd/C | Methanol | 20 | RT | 98% d.e. | [3] |
| 2-substituted N-benzoyliminopyridinium ylides | Ir-phosphinooxazoline | Dichloromethane | 50 | 25 | up to 95:5 e.r. | [1] |
Table 2: Effect of N-Protecting Group on Diastereoselectivity
| Reaction Type | Substrate | N-Protecting Group | Conditions | d.r. | Reference |
| Epimerization | cis-2,3-disubstituted pipecolinate | Benzyl | Base-mediated | Favors trans | [9] |
| Epimerization | cis-2,4-disubstituted pipecolinate | Boc | Base-mediated | Favors trans | [9] |
| Hydrogenation | N-Boc-pyrroles | Boc | Ru-(S,S)-(R,R)-PhTRAP | >96:4 e.r. | [1] |
IV. Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine using PtO₂
This protocol is adapted from the general procedure for the hydrogenation of highly substituted pyridines.[1]
Materials:
-
Substituted pyridine (1.0 eq)
-
PtO₂ (Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (1-5 mol%) to the solution.
-
Seal the reactor and purge it with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 55 bar).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with additional acetic acid or a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup, typically involving basification with NaOH or NaHCO₃ followed by extraction with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidine product.
-
Purify the product by column chromatography or crystallization as needed.
Protocol 2: Asymmetric Aza-Diels-Alder Reaction
This protocol provides a general framework for an organocatalyzed aza-Diels-Alder reaction.
Materials:
-
Aldehyde (1.2 eq)
-
Amine (1.0 eq)
-
Danishefsky's diene (1.5 eq)
-
Chiral organocatalyst (e.g., a proline derivative, 10-20 mol%)
-
Solvent (e.g., DMF, CH₃CN, or toluene)
-
Acid (for hydrolysis step, e.g., TFA or HCl)
Procedure:
-
To a solution of the amine (1.0 eq) and aldehyde (1.2 eq) in the chosen solvent at the desired temperature (e.g., 0 °C), add the chiral organocatalyst (10-20 mol%).
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine formation.
-
Add Danishefsky's diene (1.5 eq) to the reaction mixture.
-
Allow the reaction to stir for 12-48 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a solution of trifluoroacetic acid (TFA) or another suitable acid to hydrolyze the silyl enol ether intermediate.
-
Perform an aqueous workup by adding water and extracting with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dihydropyridinone product by column chromatography.
-
The dihydropyridinone can then be reduced to the corresponding piperidine using standard reduction methods (e.g., NaBH₄ or catalytic hydrogenation), often with high diastereoselectivity.
V. Mandatory Visualizations
Caption: General workflow for optimizing diastereoselectivity.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 5. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Piperidine-Based Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with piperidine-based reagents.
Troubleshooting Guides
Issue 1: My piperidine-based reagent is poorly soluble in the aqueous buffer for my experiment.
Possible Causes:
-
High Lipophilicity: The piperidine ring, especially when substituted with bulky, non-polar groups, can be highly lipophilic, leading to poor water solubility.[1][2]
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pH-Dependent Solubility: Most piperidine compounds contain a basic nitrogen atom (pKa ≈ 10-11), making their solubility highly dependent on the pH of the medium.[1][3] At neutral or basic pH, the compound exists as a less soluble free base.
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Zwitterionic Nature: If the piperidine derivative also contains an acidic group (e.g., a carboxylic acid), it can exist as a zwitterion at a specific pH (its isoelectric point, pI), where it often exhibits minimal solubility.[3]
-
High Crystal Lattice Energy: Highly crystalline compounds require more energy to dissolve, which can result in low solubility.[2]
Solutions:
You can systematically address this issue by following the workflow below. Start with simple adjustments and proceed to more advanced techniques if necessary.
Caption: A systematic workflow for troubleshooting poor aqueous solubility.[1][3]
Issue 2: My compound precipitates when I dilute the DMSO stock into an aqueous buffer.
Possible Cause: This common issue, known as "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.[1][3][4] The DMSO maintains a high concentration in the stock, but its dilution in the aqueous buffer reduces its solvating power, causing the less soluble compound to precipitate.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]
-
Lower the Final Compound Concentration: The simplest approach is to work with a more dilute final concentration of your compound.[3]
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Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform one or more intermediate dilutions in a buffer containing a higher percentage of the organic co-solvent.[1]
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Modify the Dilution Method: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring vigorously.[3][4] This rapid dispersion helps prevent localized high concentrations that initiate precipitation.[4]
-
Use Surfactants: Incorporating a small amount of a surfactant like Tween® 80 or Polysorbate 80 into the aqueous buffer can help maintain the compound's solubility by forming micelles.[3]
Issue 3: My compound precipitates out of the organic stock solution (e.g., DMSO) upon storage.
Possible Cause: This can happen if the solution is supersaturated or if the storage temperature is too low, causing the compound's solubility in the organic solvent to decrease.[1]
Solutions:
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation caused by cold storage.[1]
-
Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, prepare fresh stock solutions before each experiment.[1]
-
Lower the Stock Concentration: Preparing a less concentrated stock solution can prevent it from being supersaturated and thus less prone to precipitation upon storage.[1]
-
Use Sonication or Gentle Warming: Before use, gently warm the vial (e.g., to 37°C) or place it in a sonicator bath for a few minutes to help redissolve any precipitate.[4] Always visually inspect the solution for clarity before use.
Frequently Asked Questions (FAQs)
Q1: Why are piperidine-based compounds often poorly soluble in water? A1: While the piperidine ring itself is miscible with water, its derivatives are often poorly soluble.[2][5] This is because the overall structure can be nonpolar and lipophilic, especially when large, greasy substituents are attached to the ring, which outweighs the hydrogen bonding capability of the nitrogen atom.[1][2]
Q2: How does pH affect the solubility of a basic piperidine derivative? A2: The piperidine nitrogen is basic, with a typical pKa around 11.22 for its protonated form.[1] In acidic media (pH < pKa), the nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base, which is predominant in neutral or basic media.[1] Therefore, preparing solutions in a mildly acidic buffer can significantly increase solubility.[1]
Q3: What are the best initial steps to improve the solubility of a new piperidine-based reagent? A3: The most direct initial approaches are pH adjustment and the use of co-solvents.[1] First, test the compound's solubility in buffers of different pH values (e.g., pH 3, 5, and 7.4). Second, attempt to dissolve the compound in a water-miscible organic co-solvent like DMSO or ethanol to create a stock solution.[1][3]
Q4: When should I consider advanced techniques like cyclodextrins or salt formation? A4: If simple pH adjustments and co-solvents do not achieve the required concentration, or if you need to improve dissolution properties for in vivo studies, advanced techniques are the next step.[1]
-
Salt Formation: This is a robust method for ionizable compounds to significantly increase solubility and dissolution rates.[1][2][6]
-
Complexation with Cyclodextrins: This is useful for encapsulating the compound to increase its apparent aqueous solubility, especially for compounds that are not easily ionizable.[1][2][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Bromobenzyl)piperidine
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Bromobenzyl)piperidine and its structural analogs. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of these compounds. While experimental data for 1-benzylpiperidine and 1-(4-bromobenzyl)piperidine are provided, the data for the target compound, this compound, is based on predicted values due to the limited availability of published experimental spectra.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of benzylpiperidine derivatives are characterized by signals corresponding to the protons of the piperidine ring, the benzylic methylene bridge, and the substituted benzene ring. The chemical shifts of the aromatic protons are particularly sensitive to the position of the bromo substituent.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | This compound (Predicted) | 1-Benzylpiperidine (Experimental) [1] | 1-(4-Bromobenzyl)piperidine (Experimental) [1] |
| Aromatic (C₆H₄) | 7.55-7.10 (m, 4H) | 7.35-7.20 (m, 5H) | 7.45 (d, 2H), 7.20 (d, 2H) |
| Benzylic (CH₂) | 3.55 (s, 2H) | 3.48 (s, 2H) | 3.43 (s, 2H) |
| Piperidine (α-CH₂) | 2.40 (t, 4H) | 2.38 (t, 4H) | 2.35 (t, 4H) |
| Piperidine (β, γ-CH₂) | 1.65-1.45 (m, 6H) | 1.58-1.50 (m, 4H), 1.45-1.38 (m, 2H) | 1.55-1.48 (m, 4H), 1.42-1.35 (m, 2H) |
Note: Predicted data was obtained from computational software and may differ from experimental values. Experimental data was reported in DMSO-d₆.
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shift of the benzylic carbon and the aromatic carbons are influenced by the electronic effects of the bromo substituent.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | This compound (Predicted) | 1-Benzylpiperidine (Experimental) [1] | 1-(4-Bromobenzyl)piperidine (Experimental) [1] |
| Aromatic (C-Br) | 122.5 | - | 119.73 |
| Aromatic (quaternary) | 138.5 | 138.63 | 138.13 |
| Aromatic (CH) | 132.8, 128.8, 128.2, 127.5 | 129.35, 128.19, 126.94 | 130.91, 130.74 |
| Benzylic (CH₂) | 60.5 | 64.02 | 61.98 |
| Piperidine (α-CH₂) | 54.0 | 54.59 | 53.80 |
| Piperidine (β-CH₂) | 26.0 | 26.08 | 25.56 |
| Piperidine (γ-CH₂) | 24.5 | 24.51 | 23.97 |
Note: Predicted data was obtained from computational software and may differ from experimental values. Experimental data was reported in DMSO-d₆.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.[2]
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, spectral width, and acquisition time.[4][5]
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquire the free induction decay (FID) and process the data using Fourier transformation.
-
Phase the spectrum and perform baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the internal standard or the residual solvent peak.
Visualization of Structural and Spectral Relationships
The following diagram illustrates the structural differences between this compound and its analogs and highlights the key protons and carbons whose NMR signals are discussed in this guide.
The diagram above illustrates the key proton environments in this compound and its unsubstituted and para-substituted analogs. The position of the bromine atom significantly influences the chemical shifts and splitting patterns of the aromatic protons. In the ortho-substituted compound, the proximity of the bromine is predicted to cause a general downfield shift and complex multiplet for the aromatic protons. In the para-substituted isomer, the symmetry results in two distinct doublets for the aromatic protons. The signals for the piperidine and benzylic protons are less affected by the position of the bromo substituent.
References
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Bromobenzylpiperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of substituents on an aromatic ring profoundly influences the chemical reactivity of the molecule. In the context of drug discovery and organic synthesis, understanding the differential reactivity of isomers such as ortho-, meta-, and para-bromobenzylpiperidine is critical for reaction design, optimization, and the prediction of impurity profiles. This guide provides an objective comparison of the reactivity of these three isomers in key organic transformations, supported by established chemical principles and analogous experimental data.
Executive Summary of Reactivity
The reactivity of ortho-, meta-, and para-bromobenzylpiperidine is primarily governed by the interplay of electronic and steric effects originating from the relative positions of the bromine atom and the benzylpiperidine moiety.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The general reactivity trend is expected to be meta > para > ortho . The meta isomer is anticipated to be the most reactive due to the electron-withdrawing inductive effect of the piperidinomethyl group at that position, which makes the carbon-bromine bond more susceptible to oxidative addition by palladium. The para isomer experiences a competing electron-donating resonance effect, slightly deactivating the C-Br bond compared to the meta position. The ortho isomer is expected to be the least reactive due to significant steric hindrance from the adjacent benzylpiperidine group, which impedes the approach of the bulky palladium catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): These reactions are generally disfavored on simple bromobenzenes unless activated by strong electron-withdrawing groups. For bromobenzylpiperidine, SNAr reactions are unlikely to proceed under standard conditions. However, if forced, the reactivity would be influenced by the ability of the substituent to stabilize the negative charge of the Meisenheimer intermediate. The piperidinomethyl group is not a strong activating group for SNAr.
-
Lithiation and Grignard Formation: The formation of an organometallic reagent is also sensitive to steric and electronic effects. For lithiation or Grignard reagent formation, the reactivity order is often influenced by the acidity of the proton to be removed or the ease of insertion of magnesium into the C-Br bond. Steric hindrance in the ortho isomer can impede these reactions.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the bromobenzylpiperidine isomers is dictated by the electronic and steric nature of the benzylpiperidine substituent. The nitrogen atom in the piperidine ring can exert both inductive and resonance effects.
Electronic Effects:
-
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect that pulls electron density away from the benzene ring. This effect decreases with distance.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.
Steric Effects: The bulky piperidinomethyl group at the ortho position creates significant steric hindrance around the bromine atom. This can hinder the approach of reagents, particularly large transition metal catalysts, and increase the activation energy of the reaction.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are fundamental in modern synthesis. The rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. This step is favored by electron-poor aryl halides and disfavored by steric hindrance.
| Isomer | Predicted Reactivity | Rationale | Analogous Supporting Data |
| ortho-Bromobenzylpiperidine | Lowest | Significant steric hindrance from the adjacent benzylpiperidine group impeding the approach of the palladium catalyst. | In many Suzuki-Miyaura reactions, ortho-substituted aryl halides exhibit lower reactivity compared to their meta and para counterparts due to steric hindrance.[1] |
| meta-Bromobenzylpiperidine | Highest | The electron-withdrawing inductive effect of the piperidinomethyl group dominates at the meta position, making the C-Br bond more electron-deficient and susceptible to oxidative addition. | Studies on substituted bromobenzenes often show enhanced reactivity for isomers with electron-withdrawing groups at the meta position in palladium-catalyzed couplings. |
| para-Bromobenzylpiperidine | Intermediate | The electron-donating resonance effect of the piperidinomethyl group partially counteracts the inductive effect, making the C-Br bond slightly less electron-deficient than in the meta isomer. | The electronic nature of para-substituents is known to significantly influence the rates of Suzuki-Miyaura reactions.[2] |
Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can serve as a starting point for the coupling of bromobenzylpiperidine isomers. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for each specific substrate.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Bromobenzylpiperidine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
Procedure:
-
To a dried flask, add the bromobenzylpiperidine isomer, arylboronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Bromobenzylpiperidine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dried flask.
-
Add the base.
-
Add the bromobenzylpiperidine isomer and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The reactivity of ortho-, meta-, and para-bromobenzylpiperidine is a nuanced interplay of electronic and steric factors. Based on established principles, the meta isomer is predicted to be the most reactive in common palladium-catalyzed cross-coupling reactions, followed by the para isomer, with the ortho isomer being the least reactive due to significant steric hindrance. While direct comparative experimental data for these specific isomers is scarce, the provided theoretical framework and analogous data serve as a robust guide for researchers. The detailed experimental protocols offer a solid starting point for synthetic endeavors, with the understanding that optimization is key to achieving desired outcomes for each unique isomer and reaction.
References
Comparative Biological Activity of 1-(2-Bromobenzyl)piperidine and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of 1-(2-Bromobenzyl)piperidine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways to facilitate a deeper understanding of their structure-activity relationships.
Introduction
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The N-benzylpiperidine motif, in particular, is a versatile template for designing compounds that interact with a variety of biological targets.[2] Substitutions on the benzyl ring play a crucial role in modulating the pharmacological profile of these molecules. This guide focuses on this compound and its analogs, exploring how modifications to the benzyl moiety impact their biological effects.
Quantitative Biological Data
The biological activity of this compound and its analogs has been evaluated across various assays, primarily focusing on their anticancer and receptor binding properties. The following tables summarize the available quantitative data, providing a basis for comparing the potency of these compounds.
Table 1: Anticancer Activity of 1-(Substituted Benzyl)piperidine Analogs
| Compound | Substitution on Benzyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 2-Bromo | Data Not Available | - | - |
| Analog 1 | 4-Chloro | HCT-116 (Colon) | >100 | Fictional Data for Illustration |
| Analog 2 | 4-Fluoro | MCF-7 (Breast) | 85.2 | Fictitious Example |
| Analog 3 | 4-Methyl | A549 (Lung) | 65.7 | Illustrative Purposes |
| Analog 4 | 4-Methoxy | PC-3 (Prostate) | 92.1 | For demonstration |
Note: Specific experimental data for the direct anticancer activity of this compound and a systematic set of its simple halogenated analogs is limited in the currently available literature. The data presented here is illustrative of the types of comparisons that are critical in structure-activity relationship studies.
Table 2: Receptor Affinity of 1-(Substituted Benzyl)piperidine Analogs
| Compound | Receptor Target | Kᵢ (nM) | Reference |
| This compound | Dopamine Transporter (DAT) | Data Not Available | - |
| Analog 5 | Dopamine Transporter (DAT) | 15.8 | Illustrative Example |
| Analog 6 | Serotonin Transporter (SERT) | 250.3 | Fictional Data |
| Analog 7 | Sigma-1 Receptor | 8.2 | For Illustration |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of piperidine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay is used to determine the binding affinity of compounds for the dopamine transporter.[7][8][9][10][11]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the dopamine transporter.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values and calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of N-benzylpiperidine derivatives can be attributed to their modulation of various cellular signaling pathways.
Experimental workflow for evaluating N-benzylpiperidine analogs.
Piperine, a naturally occurring piperidine alkaloid, has been shown to modulate several signaling pathways, including those involved in cancer progression.[12] For instance, piperine can inhibit the TGF-β signaling pathway, which is implicated in the epithelial-mesenchymal transition (EMT), a process that contributes to cancer cell migration and metastasis.[13] While the specific pathways affected by this compound are not yet fully elucidated, it is plausible that it and its analogs may also interact with key cancer-related signaling cascades.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. atcc.org [atcc.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Substituted Benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-Bromobenzyl)piperidine scaffold is a significant structural motif in medicinal chemistry, holding potential for the development of novel therapeutic agents. A thorough understanding of the three-dimensional structure of these molecules is crucial for elucidating structure-activity relationships (SAR) and facilitating rational drug design. X-ray crystallography stands as the definitive method for determining the solid-state conformation of such derivatives, offering unparalleled insights into their steric and electronic properties.
While crystallographic data for this compound itself is not publicly available, this guide provides a comparative analysis of the X-ray crystallographic data from a selection of structurally related benzylpiperidine and bromobenzyl-containing compounds. This comparison, supported by detailed experimental protocols, offers a valuable framework for predicting the structural characteristics of novel this compound derivatives and for guiding future research in this area.
Comparative Crystallographic Data
Table 1: Crystallographic Data of Representative Piperidine Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| N'-(1-benzylpiperidin-4-yl)acetohydrazide[1] | C₁₄H₂₁N₃O | Monoclinic | P2₁/c | - | - | - | - | - | 4 |
| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | C₂₆H₂₅BrFN₃O₂ | Triclinic | P-1 | 7.1606 | 10.4832 | 14.6933 | 97.046 | 1069.04 | 1 |
| 1,2-di(piperidin-1-yl)ethane | C₁₂H₂₄N₂ | - | - | - | - | - | - | - | - |
Table 2: Crystallographic Data of Compounds Containing a Bromobenzyl Moiety
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole[2] | C₁₃H₈Br₂N₂OS₂ | Monoclinic | Pc | 13.4050 | 4.7716 | 11.7303 | 105.885 | 721.66 | 2 |
| (E)-N,1-bis(4-bromophenyl)methanimine[3] | C₁₃H₉Br₂N | Orthorhombic | Pccn | - | - | - | - | - | - |
| 2-bromo-N-(2,4-difluorobenzyl)benzamide | C₁₄H₁₀BrF₂NO | Monoclinic | P2₁/n | 15.1112 | 4.8926 | 17.4796 | 91.167 | 1292.05 | 4 |
Experimental Protocols
The determination of the crystal structure of small organic molecules like this compound derivatives by X-ray crystallography follows a well-established workflow.
Synthesis and Crystallization
-
Synthesis: The target this compound derivative is first synthesized, often through nucleophilic substitution or reductive amination reactions. The crude product is then purified using techniques such as column chromatography or recrystallization to achieve high purity, which is essential for growing high-quality crystals.
-
Crystallization: Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step. A common and effective method is slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. Over time, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals.
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is carefully mounted on a goniometer head in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This initial model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, resulting in a final, accurate three-dimensional structure of the molecule.
Visualization of Experimental Workflow
The logical flow from synthesizing a compound to its structural elucidation via X-ray crystallography is depicted below.
References
Comparative study of different catalysts for piperidine synthesis
The synthesis of piperidines, a critical scaffold in numerous pharmaceuticals and natural products, is a cornerstone of modern medicinal and organic chemistry.[1][2] The efficiency and selectivity of these synthetic routes are heavily reliant on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for piperidine synthesis, offering a clear overview of their performance based on experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to select the most suitable catalyst for their synthetic challenges.
Performance Comparison of Catalytic Systems
The selection of a catalyst for piperidine synthesis depends on several factors, including the desired substrate scope, reaction conditions, and cost-effectiveness. The following table summarizes the performance of different types of catalysts in various synthetic routes to piperidines, including the catalytic hydrogenation of pyridines, multicomponent reactions, and cyclization reactions.
| Synthesis Route | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Selectivity/Remarks |
| Catalytic Hydrogenation | A highly efficient and industrially relevant method.[3] | |||||
| Platinum(IV) oxide (PtO₂) (Adams' catalyst) | Room Temp | 50 - 70 | 6 - 10 h | High | Effective for a range of substituted pyridines.[3] | |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 | Offers very high efficiency and short reaction times.[3] | |
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 | A cost-effective alternative to precious metal catalysts.[3] | |
| Iridium(III) complex | Mild | - | - | - | Tolerates sensitive functional groups like nitro, azido, and bromo moieties.[4] | |
| Rhodium/Carbon (Rh/C) | 80 | 5 | - | - | Effective for the hydrogenation of various heteroaromatic compounds in water.[5] | |
| Palladium/Carbon (Pd/C) | - | - | - | 81 - 95 | Used for asymmetric hydrogenation of pyridine derivatives with high enantiomeric ratios (up to 98.5:1.5).[6] | |
| Multicomponent Reactions | Atom-economical one-pot synthesis of highly functionalized piperidines. | |||||
| Zirconium(IV) chloride (ZrCl₄) | - | - | - | Good | Efficient for the condensation of β-keto esters, aldehydes, and amines.[7] | |
| 4-(Dimethylamino)pyridine (DMAP) | Room Temp | - | 35 - 50 min | >90 | Homogeneous catalyst for reactions using ultrasonication.[7] | |
| Intramolecular Cyclization | A common strategy for constructing the piperidine ring. | |||||
| Gold(I) complex | - | - | - | - | Catalyzes oxidative amination of non-activated alkenes.[2] | |
| Palladium catalyst with pyridine-oxazoline ligand | - | - | - | - | Enables enantioselective oxidative amination.[2] | |
| Cobalt(II) catalyst | - | - | - | Good | Mediates radical intramolecular cyclization of linear amino-aldehydes.[2] | |
| Organocatalysis | Metal-free and environmentally friendly approaches. | |||||
| L-Proline | Room Temp - 80 | - | 18 h | 85 - 95 | A green and effective alternative for Knoevenagel condensation in the synthesis of coumarin derivatives, a reaction type that can be adapted for piperidine synthesis.[8] | |
| Quinine-derived squaramide | -25 | - | 1.5 - 4 days | - | Used in asymmetric domino reactions to produce tetrahydropyridines with high diastereomeric and enantiomeric excess.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments in piperidine synthesis using different catalytic systems.
Protocol 1: Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide
This protocol outlines the hydrogenation of a substituted pyridine to its corresponding piperidine using Adams' catalyst (PtO₂).[3]
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid (5 mL)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus
Procedure:
-
In a high-pressure vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Add the Platinum(IV) oxide catalyst to the solution.
-
Seal the vessel and connect it to the Parr hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel to 50-70 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Monitor the reaction progress by observing the pressure drop.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by appropriate methods (e.g., distillation or crystallization).
Protocol 2: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines
This protocol describes an organocatalytic multicomponent domino reaction to synthesize highly substituted tetrahydropyridines.[1]
Materials:
-
Quinine-derived squaramide catalyst (10 mol%)
-
1,3-dicarbonyl compound (1.0 equiv)
-
β-nitroolefin (1.0 equiv)
-
Aldimine (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst.
-
Add the 1,3-dicarbonyl compound, the β-nitroolefin, and the aldimine.
-
Add anhydrous dichloromethane and cool the mixture to -25 °C.
-
Stir the reaction at this temperature for the specified time (typically 1.5 to 4 days), monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.
Visualizing Synthetic Pathways
Diagrams are essential for understanding the workflow of chemical syntheses and the mechanisms of catalytic reactions.
The diagram above illustrates a typical workflow for the synthesis of piperidine derivatives, from starting materials to the final analysis of the product. This process highlights the central role of the catalytic reaction step.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioengineer.org [bioengineer.org]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis of Novel 1-(4-Bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxicity of a series of novel compounds derived from a substituted 1-benzylpiperidine scaffold. The data presented is based on a study detailing the synthesis and evaluation of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives as potential anticancer agents. The core focus of this analysis is to present the cytotoxic performance of these compounds, detail the experimental methodologies employed for their evaluation, and visualize the pertinent biological pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of the synthesized 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives was evaluated against three human cancer cell lines: A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below. 5-Fluorouracil (5-FU) was used as a positive control.
| Compound ID | A549 (μM) | HCT-116 (μM) | MCF-7 (μM) |
| 7a | >100 | >100 | >100 |
| 7b | 85.32 | 90.14 | 88.19 |
| 7c | 70.25 | 75.83 | 72.46 |
| 7d | 65.18 | 68.91 | 66.37 |
| 7e | 50.49 | 53.27 | 51.92 |
| 7f | 42.81 | 45.66 | 43.75 |
| 7g | 35.17 | 38.49 | 36.82 |
| 7h | 1.25 | 1.58 | 1.39 |
| 7i | 25.83 | 28.14 | 26.91 |
| 7j | 15.62 | 18.39 | 16.77 |
| 7k | 5.89 | 6.21 | 5.98 |
| 5-FU | 18.75 | 20.19 | 19.46 |
Note: Lower IC50 values indicate higher cytotoxic potency. Compound 7h emerged as the most potent derivative across all three cell lines, exhibiting significantly greater activity than the standard anticancer drug 5-FU.
Experimental Protocols
MTT Cytotoxicity Assay
The in vitro cytotoxicity of the novel compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: A549, HCT-116, and MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
To elucidate the mechanism of action of the most potent compounds, a tubulin polymerization assay was performed.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a polymerization buffer was prepared.
-
Compound Incubation: The test compounds were added to the reaction mixture and incubated.
-
Fluorescence Monitoring: The polymerization of tubulin was initiated by raising the temperature to 37°C, and the increase in fluorescence due to the incorporation of the reporter into the polymerizing microtubules was monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds were compared to a vehicle control.
Mandatory Visualization
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathway: G2/M Cell Cycle Arrest via Tubulin Inhibition
Caption: G2/M cell cycle arrest signaling pathway.
Comparative Guide to Structure-Activity Relationships of Benzylpiperidine Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, focusing on their structure-activity relationships (SAR). The information is derived from key research in the field, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the rational design of novel therapeutic agents.
Introduction to Benzylpiperidine-Based AChE Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The benzylpiperidine scaffold has emerged as a privileged structure in the design of potent and selective AChE inhibitors. Notably, the drug Donepezil (Aricept®), a potent AChE inhibitor used for the treatment of Alzheimer's disease, features a 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine core. This guide will delve into the SAR of this class of compounds, drawing primarily from the foundational work that led to the discovery of Donepezil and related analogs.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of benzylpiperidine derivatives as AChE inhibitors are significantly influenced by the nature and position of substituents on both the benzyl and piperidine rings, as well as the linker connecting the piperidine to other moieties.
Key SAR Findings:
-
N-Benzyl Group: The N-benzyl group is a crucial feature for high-affinity binding to the peripheral anionic site (PAS) of the AChE enzyme. Modifications to the phenyl ring of this group can modulate potency.
-
Piperidine Ring: The piperidine nitrogen's basicity is important for activity. The distance and nature of the substituent at the 4-position of the piperidine ring are critical for interacting with the catalytic active site (CAS) of AChE.
-
Linker and Terminal Group: The nature of the group attached to the 4-position of the piperidine ring dramatically impacts inhibitory potency. Rigidifying the linker or introducing specific functionalities can lead to a significant increase in activity. For instance, replacing a flexible N-benzoylaminoethyl side chain with a more rigid isoindolin-2-ylethyl or an indanone moiety has been shown to enhance potency.[1]
Comparative Inhibitory Activity
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of 1-benzyl-4-substituted piperidine derivatives, highlighting the impact of structural modifications on their potency. The data is extracted from the seminal work by Sugimoto et al. (1995) which led to the development of Donepezil.
| Compound ID | R Group (Substituent at Piperidine-4-position) | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| 1 | -CH2CH2NHCOPh | 89.3 | 3130 | 35 |
| 5 | -CH2CH2-(2-isoindolinyl) | 11.5 | 7720 | 671 |
| 8 | -CH2-(2-indanonyl) | 64.2 | 10300 | 160 |
| 13a | -CH2-(5,6-dimethoxy-1-oxoindan-2-yl) (R=H) | 12.6 | 10500 | 833 |
| 13b | -CH2-(5,6-dimethoxy-1-oxoindan-2-yl) (R=5-OMe) | 10.1 | 9800 | 970 |
| 13c | -CH2-(5,6-dimethoxy-1-oxoindan-2-yl) (R=5,6-diOMe) | 5.7 | 7100 | 1246 |
| Donepezil (13e) | -CH2-(5,6-dimethoxy-1-oxoindan-2-yl) (R=H) | 5.7 | 7100 | 1250 |
| 19 | -CH2CH2-[4-(benzoylamino)phthalimido] | 1.2 | 41600 | 34667 |
| 21 | -CH2CH2N(Me)CO-p-C6H4-SO2Bn | 0.56 | 10100 | 18036 |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which is quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCh)
-
Butyrylthiocholine iodide (BuTCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (benzylpiperidine derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (1.5 mM), and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE or BuChE solution (0.2 U/mL) to the wells.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCh or BuTCh, 15 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ex Vivo Acetylcholinesterase Inhibition Assay in Rat Brain
This assay measures the effect of the inhibitors after administration to an animal model.
Principle: The protocol involves administering the test compound to rats, followed by the collection of brain tissue. The brain tissue is then homogenized, and the AChE activity in the homogenate is measured using the Ellman's method as described above.
Materials and Reagents:
-
Male Wistar rats
-
Test compounds
-
Saline solution (for vehicle control)
-
Anesthetic agent
-
Ice-cold phosphate buffer (0.1 M, pH 7.4)
-
Tissue homogenizer
-
Centrifuge
-
Reagents for Ellman's assay
Procedure:
-
Administer the test compound (e.g., orally or intraperitoneally) to the rats at various doses. A control group receives the vehicle (saline).
-
At a specified time point after administration (e.g., 1 hour), euthanize the rats using an approved method.
-
Rapidly dissect the brain and place it in ice-cold phosphate buffer.
-
Homogenize the brain tissue in a known volume of ice-cold phosphate buffer using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant, which contains the enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Measure the AChE activity in the supernatant using the Ellman's method as described in the in vitro protocol. The activity is typically normalized to the protein concentration.
-
The percentage of AChE inhibition in the brain is calculated by comparing the activity in the treated groups to the control group.
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling pathway and the mechanism of action of benzylpiperidine AChE inhibitors.
Experimental Workflow for AChE Inhibitor Screening
Caption: A typical experimental workflow for the screening and evaluation of benzylpiperidine AChE inhibitors.
References
A Comparative Guide to 1-(2-Bromobenzyl)piperidine and 1-Benzoylpiperidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties, synthesis, and reported biological activities of 1-(2-Bromobenzyl)piperidine and 1-Benzoylpiperidine. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by presenting available data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The 1-benzylpiperidine and 1-benzoylpiperidine moieties are recognized as privileged structures in the development of therapeutics targeting the central nervous system (CNS).[2] These scaffolds provide a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[2]
1-Benzylpiperidine derivatives have demonstrated significant potential as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease and as high-affinity ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[2] The N-benzyl group is crucial for interacting with target proteins and allows for the fine-tuning of a molecule's physicochemical properties.[2]
1-Benzoylpiperidine derivatives are key intermediates in pharmaceutical synthesis and have been investigated as inhibitors of the glycine transporter type 2 (GlyT-2), presenting a potential therapeutic avenue for chronic pain management.[2] The benzoyl moiety can be strategically functionalized to modulate biological activity and selectivity.[2]
This guide will compare this compound, a specific derivative of the 1-benzylpiperidine scaffold, with the parent 1-benzoylpiperidine, providing available data to inform their potential applications in drug design.
Physicochemical Properties
A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for this compound and 1-benzoylpiperidine.
| Property | This compound | 1-Benzoylpiperidine |
| Molecular Formula | C₁₂H₁₆BrN | C₁₂H₁₅NO[3] |
| Molecular Weight | 254.17 g/mol | 189.26 g/mol [4] |
| Appearance | Liquid | White to light yellow crystalline powder[4] |
| Melting Point | Not Available | 48-52 °C[4] |
| Boiling Point | Not Available | 321 °C[4] |
| Purity | 98% | ≥ 98% (GC)[4] |
Synthesis
The synthesis of these compounds is typically straightforward, involving standard organic chemistry reactions.
Synthesis of this compound
A common method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of piperidine with a suitable benzyl halide.[1]
-
Reaction: Piperidine is reacted with 2-bromobenzyl chloride or bromide in the presence of a base.
Synthesis of 1-Benzoylpiperidine
The synthesis of 1-benzoylpiperidine derivatives is generally achieved through the N-acylation of piperidine with a benzoyl chloride.[1]
-
Reaction: Piperidine is treated with benzoyl chloride, often in a biphasic system with an aqueous base.[5]
Biological Activity
While direct comparative studies are limited, the available data on related compounds provide insights into the potential biological activities of this compound and 1-benzoylpiperidine.
| Target/Activity | This compound Derivative Data (as a proxy) | 1-Benzoylpiperidine Derivative Data |
| Acetylcholinesterase (AChE) Inhibition | A 1-(3-bromobenzyl)piperidine derivative showed moderate AChE inhibitory activity (IC₅₀ between 28 and 41 µM).[6] | A 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative was found to be almost inactive as an AChE inhibitor, suggesting the N-benzoylpiperidine moiety itself may not be optimal for this target.[7] |
| Sigma-1 (σ₁) Receptor Affinity | Data for the 2-bromo derivative is not readily available. However, N-benzylpiperidine scaffolds are known to have high affinity for sigma receptors.[2] | A derivative, 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine, is noted for its potential biological activities, which are often associated with sigma receptor modulation. [No specific Ki values were found for the parent compound.] |
| Cytotoxicity | A 1-(4-bromo-2-(pyrrolidin-1-yl) benzyl) piperidine derivative showed selective cytotoxic potential against different cancer cell lines.[8] | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on various cancer cell lines.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the synthesis and biological evaluation of these compounds.
Synthesis Protocols
Protocol 1: Synthesis of this compound [1]
-
Materials: Piperidine, 2-bromobenzyl chloride (or bromide), potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄), rotary evaporator, standard laboratory glassware, and magnetic stirrer.
-
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-bromobenzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of 1-Benzoylpiperidine [1][5]
-
Materials: Piperidine, benzoyl chloride, aqueous sodium hydroxide (NaOH) solution (e.g., 10%), dichloromethane (CH₂Cl₂), water, brine, anhydrous sodium sulfate (Na₂SO₄), rotary evaporator, standard laboratory glassware, and magnetic stirrer.
-
Procedure:
-
Dissolve piperidine (1.0 eq) in dichloromethane in a flask.
-
Cool the solution in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide.[1]
-
Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring biphasic mixture.[1]
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).[1]
-
Separate the organic layer and wash it sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Biological Assay Protocols
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [2]
-
Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, which is quantified by measuring the absorbance at 412 nm.
-
Materials: Acetylcholinesterase (AChE) from electric eel, Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate buffer (pH 8.0), Test compounds and a reference inhibitor (e.g., Donepezil), 96-well microplate reader.
-
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Initiate the reaction by adding the AChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37 °C).
-
After a short pre-incubation, add the ATCI solution to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials: Human cancer cell lines (e.g., HepG2, MCF-7), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution, DMSO, 96-well plates, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Visualizations
The following diagrams illustrate key concepts relevant to the drug design and evaluation of the discussed compounds.
Caption: A generalized workflow for drug discovery and development.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Caption: Simplified Sigma-1 receptor signaling pathway.
Conclusion
Both this compound and 1-benzoylpiperidine belong to classes of compounds with significant precedent in drug discovery. The 1-benzylpiperidine scaffold, represented here by the 2-bromo derivative, is a promising starting point for developing agents targeting acetylcholinesterase and sigma receptors. The 1-benzoylpiperidine scaffold is a well-established privileged structure found in compounds with a wide range of biological activities, including the inhibition of neurotransmitter transporters.
The choice between these scaffolds in a drug design program will depend on the specific therapeutic target and desired pharmacological profile. The N-benzyl group in this compound offers a vector for exploring interactions within a target's binding site, while the benzoyl moiety in 1-benzoylpiperidine provides a different set of steric and electronic properties that can be exploited.
Further head-to-head comparative studies are necessary to fully elucidate the relative strengths and weaknesses of these two specific compounds. The experimental protocols and background information provided in this guide offer a foundation for researchers to conduct such investigations and to explore the rich chemical space around these valuable piperidine cores.
References
- 1. benchchem.com [benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Molecular Docking of Piperidine Derivatives for Acetylcholinesterase Inhibition
This guide provides a comparative analysis of in silico molecular docking studies of hypothetical 1-(2-Bromobenzyl)piperidine derivatives against Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for the treatment of Alzheimer's disease. The performance of these derivatives is compared with other known piperidine-based AChE inhibitors.
Comparative Docking Performance
The following table summarizes the quantitative data from a hypothetical molecular docking study. The binding affinity (kcal/mol) and the predicted inhibition constant (Ki) are presented for a series of this compound derivatives and compared with known piperidine-containing inhibitors. Lower binding energy and Ki values indicate potentially higher inhibitory activity.
| Compound ID | Compound Name/Structure | Binding Affinity (kcal/mol) | Predicted Ki (nM) |
| BBP-1 | This compound | -8.5 | 850 |
| BBP-2 | 1-(2-Bromo-4-fluorobenzyl)piperidine | -9.2 | 450 |
| BBP-3 | 1-(2-Bromo-4-methoxybenzyl)piperidine | -8.9 | 620 |
| ALT-1 | Donepezil (Known AChE Inhibitor) | -11.5 | 15 |
| ALT-2 | N-benzylpiperidine | -7.8 | 1200 |
Experimental Protocols in Computational Docking
The reliability of docking results is intrinsically linked to the rigor of the experimental methodology.[1] Below are generalized steps and specific parameters often employed in the computational docking of piperidine-based ligands.[1]
Protein Preparation
The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[1] For this hypothetical study, the crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) would be used. The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[1]
Ligand Preparation
The 2D structures of the this compound derivatives and alternative compounds are drawn using chemical drawing software (e.g., ChemDraw). These are then converted to 3D structures. Energy minimization is performed on the 3D structures to obtain low-energy, stable conformations.[1]
Grid Generation
A grid box is generated around the active site of the target protein to specify the search space for the docking algorithm.[1] The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket of AChE.
Molecular Docking
A docking program such as AutoDock Vina is used to predict the binding pose and affinity of the ligands within the protein's active site.[1][2] These programs sample a large number of possible conformations and orientations of the ligand and score them based on a scoring function.[1] The Lamarckian Genetic Algorithm is a commonly employed algorithm to determine optimal ligand binding conformations.[1]
Analysis of Results
The docking results are analyzed to identify the best binding poses and key interactions, such as hydrogen bonds and hydrophobic interactions.[1] This analysis helps in comparing the binding affinities of different ligands.[1] Visualization of the docked poses is typically done using software like PyMOL or Discovery Studio.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental workflows.[1] The following visualizations are provided in the DOT language for use with Graphviz.
References
A Head-to-Head Battle of Scaffolds: Unveiling the Pharmacokinetic Profiles of Piperidine and Piperazine Derivatives
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic destiny of a drug candidate. Among the pantheon of privileged structures in medicinal chemistry, piperidine and piperazine rings are workhorses, forming the backbone of numerous approved drugs. While structurally similar, the substitution of a carbon atom in the piperidine ring with a second nitrogen atom to form piperazine introduces significant changes in physicochemical properties that ripple through a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an objective, data-driven comparison of the pharmacokinetic attributes of piperidine versus piperazine derivatives to inform rational drug design.
The fundamental distinction between the two scaffolds lies in their basicity and polarity. Piperidine, with a single nitrogen, is generally more basic and lipophilic than piperazine.[1] Piperazine's two nitrogen atoms grant it two pKa values, making it less basic at physiological pH and often more water-soluble.[1] These intrinsic differences have significant downstream consequences for how drug candidates containing these scaffolds are processed by the body.
Data Presentation: A Comparative Snapshot of ADME Properties
The following tables summarize key in vitro ADME data for a hypothetical series of structurally analogous piperidine and piperazine derivatives, providing a quantitative comparison of their pharmacokinetic behaviors. Note: The following data is illustrative and representative of typical findings in comparative studies.
Table 1: Absorption Profile
| Parameter | Piperidine Derivative | Piperazine Derivative | Key Considerations |
| Aqueous Solubility (µM) at pH 7.4 | 150 | 450 | The higher polarity of the piperazine ring often leads to improved aqueous solubility, which can be beneficial for dissolution in the gastrointestinal tract.[1] |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15.2 | 18.5 | While piperidine's lipophilicity can favor passive diffusion, some piperazine derivatives have been shown to act as permeation enhancers, potentially leading to higher apparent permeability.[1][2] |
| Efflux Ratio (P-gp) | 1.8 | 3.5 | The presence of two nitrogen atoms in piperazine can increase the likelihood of interaction with efflux transporters like P-glycoprotein (P-gp), potentially limiting net absorption. |
Table 2: Distribution Profile
| Parameter | Piperidine Derivative | Piperazine Derivative | Key Considerations |
| Plasma Protein Binding (%) | 92.5 | 85.1 | The generally higher lipophilicity of piperidine derivatives can lead to greater binding to plasma proteins like albumin, reducing the unbound fraction of the drug available to exert its therapeutic effect.[1] |
| Blood-to-Plasma Ratio | 1.2 | 0.9 | This ratio indicates the extent to which a drug distributes into red blood cells. Differences can be influenced by the compound's charge and lipophilicity. |
| Volume of Distribution (Vd) (in silico prediction) | High | Moderate | A higher Vd for the more lipophilic piperidine derivative suggests more extensive distribution into tissues. |
Table 3: Metabolism Profile
| Parameter | Piperidine Derivative | Piperazine Derivative | Key Considerations |
| Human Liver Microsomal Stability (t½, min) | 45 | 25 | Piperidine rings can sometimes exhibit greater metabolic stability.[1] Piperazine moieties can be susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[3] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 31 | 55 | A higher intrinsic clearance for the piperazine derivative suggests more rapid metabolism in the liver. |
| Major Metabolic Pathways | N-dealkylation, Ring Hydroxylation | N-dealkylation, N-oxidation | Both scaffolds are subject to metabolism by CYP enzymes. For 4-aminopiperidines, N-dealkylation is a predominant pathway. Arylpiperazines also frequently undergo N-dealkylation.[3] |
Table 4: Excretion Profile
| Parameter | Piperidine Derivative | Piperazine Derivative | Key Considerations |
| Primary Route of Elimination | Hepatic Metabolism | Hepatic Metabolism & Renal Excretion | The increased polarity of piperazine and its metabolites can facilitate renal clearance. |
| Urinary Excretion of Unchanged Drug (%) | < 5% | 10-15% | A higher percentage of unchanged piperazine derivative in the urine is consistent with its greater water solubility. |
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME assays cited in this guide.
Aqueous Solubility Assay (Thermodynamic)
This assay determines the equilibrium solubility of a compound in an aqueous buffer.
-
Materials : Test compound, phosphate-buffered saline (PBS) at pH 7.4, organic solvent (e.g., DMSO), HPLC or LC-MS/MS system.
-
Procedure :
-
An excess amount of the solid compound is added to a vial containing PBS (pH 7.4).
-
The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove undissolved solids.
-
The concentration of the compound in the clear supernatant is quantified by a validated HPLC or LC-MS/MS method against a standard curve.
-
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of human intestinal Caco-2 cells, which serves as a model of the intestinal epithelium.
-
Materials : Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound, and an analytical instrument (LC-MS/MS).
-
Procedure :
-
Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at various time points.
-
To assess efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
The concentration of the compound in the receiver compartment is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Materials : Pooled human liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4), test compound, and a control compound with known stability.
-
Procedure :
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
A parallel incubation without the NADPH regenerating system is run as a negative control to assess non-enzymatic degradation.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
The amount of the parent compound remaining in the supernatant at each time point is quantified by LC-MS/MS.
-
The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining parent compound versus time. The intrinsic clearance (CLint) is then calculated.
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins.
-
Materials : Rapid Equilibrium Dialysis (RED) device, plasma (from human or other species), phosphate-buffered saline (PBS), test compound.
-
Procedure :
-
The test compound is added to plasma.
-
The plasma containing the test compound is loaded into the sample chamber of the RED device, and PBS is loaded into the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.
-
The device is sealed and incubated with shaking at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both aliquots is measured by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for in vitro ADME profiling.
Caption: Logical relationships between physicochemical properties and ADME outcomes.
References
- 1. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Possible Endocannabinoid-Mediated Mechanism of Action of Cetylated Fatty Acids [mdpi.com]
Safety Operating Guide
Safe Disposal of 1-(2-Bromobenzyl)piperidine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-(2-Bromobenzyl)piperidine is critical to ensure the safety of laboratory personnel and to protect the environment. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this compound. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for maintaining a safe and compliant laboratory environment.
Hazard Profile and Safety Considerations
This compound is classified as acutely toxic if swallowed (Category 3)[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. The following steps outline the recommended procedure for its safe disposal:
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, paper towels), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled hazardous waste container.
2. Waste Collection and Storage:
-
Use Appropriate Containers: Collect waste in a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials. Follow any specific storage conditions, such as refrigeration, if required for the stability of the waste mixture[1].
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area if necessary.
-
Containment and Cleanup: For small spills, carefully sweep or vacuum up the material and place it in the designated hazardous waste container[1]. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
4. Final Disposal:
-
Engage a Licensed Waste Disposal Company: The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal company[1][2]. Do not attempt to dispose of this chemical down the drain or in the regular trash[1][3].
-
Follow Regulatory Frameworks: Disposal must be in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave"[4][5].
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation, as required by regulatory agencies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Regulatory Compliance
It is the responsibility of the waste generator to ensure that all disposal activities are compliant with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and other national and regional authorities[4][6]. These regulations govern all aspects of hazardous waste management, including generation, transportation, treatment, storage, and disposal[5][6]. Always consult your institution's EHS department for specific guidance and to ensure adherence to all applicable laws.
References
Personal protective equipment for handling 1-(2-Bromobenzyl)piperidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(2-Bromobenzyl)piperidine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed.[1] Due to the limited specific toxicological data for this compound, a cautious approach is necessary, treating it as potentially hazardous upon inhalation and skin contact as well. The following personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2][3][4] | Provides protection against splashes and vapors to the eyes and face. Standard safety glasses are insufficient.[3] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton®, or laminate). Check the glove manufacturer's compatibility chart. A double layer of nitrile gloves is recommended for incidental contact. | Ensures protection against skin absorption, which is a potential route of exposure. Thicker gloves generally offer better protection.[3] |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | Protects against splashes and contamination of personal clothing. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. For spill cleanup or in case of inadequate ventilation, a self-contained breathing apparatus (SCBA) or a full-face respirator with an appropriate chemical cartridge is required.[2][3] | Minimizes inhalation of potentially toxic vapors or aerosols. |
Operational and Handling Plan
Engineering Controls:
-
Work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Have a spill kit readily available.
-
Dispensing: Avoid generating aerosols or dust. Carefully transfer the substance, which is typically a liquid, using appropriate chemical-resistant tools (e.g., pipette, syringe).[5]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.
-
Housekeeping: Keep the work area clean and organized. Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation if it is safe to do so.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads, vermiculite, or sand to contain the material.[6] Do not use combustible materials like paper towels.[6]
-
Cleanup: Once the material is absorbed, carefully collect it using non-sparking tools and place it in a designated, labeled hazardous waste container.[6][7]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Chemical Spill Response Workflow.
Disposal Plan
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain. All waste containing this compound must be treated as hazardous waste.[1][8]
Waste Collection and Disposal Procedure:
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid for waste collection.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Pickup: Once the container is full (not exceeding 90% capacity), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8]
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. carlroth.com [carlroth.com]
- 3. pppmag.com [pppmag.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound | 1459-22-9 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
